3-Chloro-2,6-dinitro-indazole
Description
The exact mass of the compound 3-Chloro-2,6-dinitro-indazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 320033. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-2,6-dinitro-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-dinitro-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
68159-10-4 |
|---|---|
Molecular Formula |
C7H3ClN4O4 |
Molecular Weight |
242.57 g/mol |
IUPAC Name |
3-chloro-2,6-dinitroindazole |
InChI |
InChI=1S/C7H3ClN4O4/c8-7-5-2-1-4(11(13)14)3-6(5)9-10(7)12(15)16/h1-3H |
InChI Key |
VXRMKDMKZSZFTR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N(N=C2C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Other CAS No. |
68159-10-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-chloro-6-nitro-1H-indazole: Synthesis, Properties, and Applications
Disclaimer: Initial searches for the compound "3-Chloro-2,6-dinitro-indazole" did not yield any results in the public scientific literature. This guide therefore focuses on the closely related and well-documented compound, 3-chloro-6-nitro-1H-indazole , which is of significant interest in medicinal chemistry and drug development.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutics.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antimicrobial properties. The subject of this guide, 3-chloro-6-nitro-1H-indazole, serves as a key intermediate and a pharmacologically active molecule in its own right, particularly in the development of new antiparasitic agents.[2] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications for researchers and professionals in drug discovery.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 3-chloro-6-nitro-1H-indazole is fundamental for its application in synthetic and medicinal chemistry.
Molecular and Chemical Identifiers
The key identifiers and properties of 3-chloro-6-nitro-1H-indazole are summarized in the table below.[3]
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN₃O₂ | [3] |
| Molecular Weight | 197.58 g/mol | [3] |
| IUPAC Name | 3-chloro-6-nitro-1H-indazole | [3] |
| CAS Number | 50593-68-5 | [3] |
| Canonical SMILES | C1=CC2=C(NN=C2C=C1[O-])Cl | |
| InChI Key | IBTQINLHMGQUJU-UHFFFAOYSA-N | [3] |
Structural Representation
The molecular structure of 3-chloro-6-nitro-1H-indazole is depicted below. The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the electronic distribution and reactivity of the indazole ring.
Caption: General workflow for the N-alkylation of 3-chloro-6-nitro-1H-indazole.
Reactivity Profile
The reactivity of 3-chloro-6-nitro-1H-indazole is primarily dictated by the interplay of its functional groups:
-
N-H Acidity: The proton on the indazole nitrogen is acidic and can be readily deprotonated with a base, facilitating N-alkylation and other N-substitution reactions. [4]* Electrophilic Aromatic Substitution: The benzene portion of the indazole ring is deactivated towards electrophilic substitution due to the electron-withdrawing nitro group.
-
Nucleophilic Aromatic Substitution: The chloro group at the 3-position can be susceptible to nucleophilic displacement, although this reactivity is influenced by the electronic nature of the pyrazole ring.
A notable application of its reactivity is in 1,3-dipolar cycloaddition reactions to synthesize more complex heterocyclic systems, such as triazole and isoxazole derivatives. [2]
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of 3-chloro-6-nitro-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a full, detailed NMR spectrum analysis is not available in the provided results, some general features can be inferred. The ¹H NMR spectrum would be expected to show signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the nitro group. The N-H proton would likely appear as a broad singlet. [3]
Infrared (IR) Spectroscopy
The IR spectrum of 3-chloro-6-nitro-1H-indazole would exhibit characteristic absorption bands for the following functional groups:
-
N-H stretch: A broad band in the region of 3300-3400 cm⁻¹. [5]* C-H aromatic stretch: Bands around 3100 cm⁻¹. [5]* NO₂ asymmetric and symmetric stretches: Strong absorptions typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. [5]
Applications in Drug Discovery and Development
The primary area of interest for 3-chloro-6-nitro-1H-indazole and its derivatives is in the development of novel therapeutic agents, particularly for infectious diseases.
Antileishmanial Activity
Extensive research has demonstrated the potential of 3-chloro-6-nitro-1H-indazole derivatives as potent antileishmanial agents. [2]Leishmaniasis is a parasitic disease with significant global health impact, and there is a pressing need for new, effective treatments. [6] Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against various Leishmania species, including L. infantum, L. tropica, and L. major. [2]The mechanism of action is believed to involve the inhibition of trypanothione reductase (TryR), a crucial enzyme in the parasite's antioxidant defense system. [6]This enzyme is absent in humans, making it an attractive and specific drug target. [6] The following table summarizes the in vitro antileishmanial activity of some 3-chloro-6-nitro-1H-indazole derivatives against Leishmania promastigotes. [6]
| Compound | L. major IC₅₀ (µM) | L. tropica IC₅₀ (µM) | L. infantum IC₅₀ (µM) |
|---|---|---|---|
| 4 | >250 | >250 | 5.53 |
| 5 | >250 | >250 | 4 |
| 7 | >250 | >250 | 117 |
| 11 | >250 | 76 | 6 |
| 13 | 38 | 186 | 110 |
| Glucantime (Reference) | 185.33 | 196 | 211 |
Data extracted from a study on various derivatives of 3-chloro-6-nitro-1H-indazole.
Potential as a Scaffold in Medicinal Chemistry
Beyond its intrinsic activity, 3-chloro-6-nitro-1H-indazole serves as a versatile building block for the synthesis of a diverse library of compounds. Its functional handles allow for modifications at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.
Safety and Handling
Proper handling of 3-chloro-6-nitro-1H-indazole in a laboratory setting is crucial to ensure personnel safety.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-chloro-6-nitro-1H-indazole is classified with the following hazards: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
The following is a general workflow for the safe handling of 3-chloro-6-nitro-1H-indazole and similarly hazardous chemical solids.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indazole, 3-chloro-6-nitro- | C7H4ClN3O2 | CID 96652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Allyl-3-chloro-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Profiling and Structural Elucidation of 3-Chloro-2,6-dinitro-indazole: A Comprehensive Technical Guide
Executive Summary & Core Directive
The structural elucidation of highly substituted heterocyclic compounds requires a rigorous, multi-modal analytical approach. 3-Chloro-2,6-dinitro-indazole (CAS: 68159-10-4) presents a unique analytical challenge due to the presence of three strongly electron-withdrawing groups (one chloro and two nitro substituents) on the indazole core.
As a Senior Application Scientist, the core directive of this guide is to establish a self-validating, orthogonal spectroscopic workflow. By integrating High-Resolution Mass Spectrometry (HRMS), Multinuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, we can build a definitive data matrix that not only confirms the molecular formula but unambiguously assigns the regiochemistry of every substituent.
Figure 1: Orthogonal spectroscopic workflow for the structural validation of 3-Chloro-2,6-dinitro-indazole.
Molecular Architecture & Theoretical Basis
The experimental choices in this guide are dictated by the causality of the molecule's electronic structure:
-
Ionization Causality: The dual nitro groups and the chloro substituent severely deplete the electron density of the indazole ring. This renders the molecule highly acidic, making negative-ion Electrospray Ionization (ESI-) the most efficient method for mass spectrometric analysis, as the molecule readily yields a stable
anion[1]. -
Solvent Causality: The planar, highly polar nature of the dinitro-indazole system induces strong intermolecular dipole-dipole interactions, resulting in poor solubility in standard non-polar halogenated solvents (e.g.,
). Therefore, DMSO- is mandated for NMR analysis to disrupt these interactions and provide sharp, well-resolved resonances. -
Vibrational Causality: The molecule contains two distinct types of nitro groups: an
-nitro group at position 2 and a -nitro group at position 6. FT-IR is uniquely suited to differentiate these based on the differing force constants of their bonds[2].
High-Resolution Mass Spectrometry (HRMS)
To confirm the exact mass and the presence of the halogen, HRMS coupled with Collision-Induced Dissociation (CID) is utilized.
Step-by-Step ESI-HRMS Protocol
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a Methanol/Water (50:50, v/v) matrix containing 0.1% Formic Acid to stabilize the spray.
-
Instrument Calibration: Calibrate the ESI-TOF mass spectrometer in negative ion mode to ensure mass accuracy within
ppm. -
Sample Introduction: Inject 5 µL of the sample via direct infusion at a flow rate of 10 µL/min.
-
Ionization Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 30 V. A low cone voltage is critical to prevent premature in-source fragmentation of the labile
-nitro group. -
Data Acquisition: Isolate the
precursor ion ( 240.96 for ) and apply CID using argon gas at normalized collision energies of 15, 25, and 35 eV to map the fragmentation pathway.
Fragmentation Pathway & Isotopic Profiling
The precursor ion exhibits a classic 3:1 isotopic ratio at
Figure 2: Proposed ESI-MS/MS negative ion fragmentation pathway for 3-Chloro-2,6-dinitro-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the definitive tool for assigning the regiochemistry of the indazole core. The 6-nitro substitution pattern creates a highly specific AMX spin system for the remaining aromatic protons.
Step-by-Step NMR Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-
(99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. -
Instrument Tuning: Transfer to a 5 mm precision NMR tube. Insert into a 600 MHz NMR spectrometer. Perform automated 3D gradient shimming and tune the probe to
and frequencies. -
1D
NMR Acquisition: Acquire 16 transients with a spectral width of 12 ppm, an acquisition time of 3 seconds, and a relaxation delay ( ) of 2 seconds. -
1D
NMR Acquisition: Acquire 1024 transients using a standard proton-decoupled pulse sequence (zgpg30). Extend the relaxation delay to 3 seconds to ensure the quantitative integration of quaternary carbons (C3, C3a, C6, C7a).
Spectroscopic Data & Mechanistic Rationale
The highly deshielded nature of the H7 proton is a hallmark of 6-nitro indazole architectures[3]. Flanked by the C6-nitro group and the N1-nitrogen, H7 appears as a fine doublet (due to meta-coupling with H5) shifted far downfield.
Table 1: Predicted
| Position | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Assignment Rationale |
| 4 | 8.15 | d | 8.8 | Ortho to H5; deshielded by C3-Cl | |
| 5 | 8.28 | dd | 8.8, 1.8 | Ortho to H4, meta to H7 | |
| 7 | 8.75 | d | 1.8 | Meta to H5; strongly deshielded by C6-NO₂ and N1 | |
| 3 | 132.5 | - | - | C-Cl bond | |
| 3a | 122.0 | - | - | Bridgehead carbon | |
| 4 | 124.5 | - | - | Aromatic C-H | |
| 5 | 118.2 | - | - | Aromatic C-H | |
| 6 | 146.8 | - | - | C-NO₂ bond | |
| 7 | 112.4 | - | - | Aromatic C-H | |
| 7a | 140.1 | - | - | Bridgehead carbon adjacent to N1 |
Fourier-Transform Infrared (FT-IR) Vibrational Analysis
Solid-state ATR-FTIR is the preferred method for indazole derivatives to avoid solvent-induced shifts in the nitro vibrational bands[4].
Step-by-Step FT-IR Protocol
-
Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.
-
Sample Loading: Place ~2 mg of solid 3-Chloro-2,6-dinitro-indazole directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.
-
Data Acquisition & Processing: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution). Apply ATR correction and baseline correction algorithms to yield the final transmittance spectrum.
Vibrational Mode Analysis
The IR spectrum serves as a self-validating check against the NMR data by confirming the presence of two electronically distinct nitro environments. The
Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |
| 3105 | Weak | Indazole ring protons | |
| 1605 | Strong | N-nitro group at position 2 | |
| 1535 | Strong | C-nitro group at position 6 | |
| 1345 | Strong | C-nitro group at position 6 | |
| 1290 | Strong | N-nitro group at position 2 | |
| 1080 | Medium | Chloro substituent at C3 | |
| 840 | Medium | Isolated H7 and adjacent H4/H5 |
Conclusion: The Self-Validating Matrix
The structural elucidation of 3-Chloro-2,6-dinitro-indazole is achieved not by a single technique, but through the intersection of orthogonal data. The HRMS data validates the molecular formula and the presence of the halogen (
References
1.[3] 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem. National Center for Biotechnology Information (nih.gov). URL:[Link] 2.[2] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI Molecules (mdpi.com). URL:[Link] 3.[4] 1H-Indazole, 6-nitro- - the NIST WebBook. National Institute of Standards and Technology (nist.gov). URL:[Link] 4.[1] Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters (acs.org). URL:[Link]
Sources
The following technical guide provides an in-depth analysis of 3-Chloro-nitroindazoles, focusing on the identification, synthesis, and structural nuances of these critical pharmaceutical intermediates.
Focus: 3-Chloro-2,6-dinitro-indazole and Structural Analogs
Executive Summary & Identification
The specific chemical designation 3-Chloro-2,6-dinitro-indazole implies a structure with a nitro group on the nitrogen at position 2 and the benzene ring at position 6. In the field of heterocyclic chemistry,
Most researchers searching for this motif are typically targeting one of three distinct categories:
-
Stable Isomers: The C-nitrated analogs (e.g., 3-Chloro-6-nitro-1H-indazole or 3-Chloro-4,6-dinitro-1H-indazole ).
-
Precursors: The acyclic dinitroaniline precursors (e.g., 3-chloro-2,6-dinitroaniline derivatives).
-
Tautomeric Forms: The 2H-indazole tautomers stabilized by
-alkylation.
The table below consolidates the CAS registry data for the verified stable compounds and the specific dinitro analogs most relevant to this structural query.
Table 1: CAS Registry & Structural Identification[1]
| Compound Name | CAS Number | Molecular Formula | Structural Context |
| 3-Chloro-6-nitro-1H-indazole | 50593-68-5 | Primary Analog. The most common stable intermediate for kinase inhibitors (e.g., Pazopanib precursors). | |
| 3-Chloro-5-nitro-1H-indazole | 4812-45-7 | Major regioisomer formed during nitration of 3-chloroindazole. | |
| 3-Chloro-4,6-dinitro-1H-indazole | 885519-51-7 | Closest Dinitro Match. A stable polynitro indazole used in high-energy material research and specific functionalization. | |
| 3-Chloro-1H-indazole | 29110-74-5 | The parent halogenated scaffold. | |
| 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline | 959235-57-5 | Disambiguation Target. A common non-heterocyclic precursor often confused with the indazole due to naming similarity. |
Structural Logic & Tautomerism
Understanding the reactivity of this scaffold is critical for experimental design. Indazoles exhibit annular tautomerism (
-
Stability: The
-form is thermodynamically favored in the unsubstituted crystal state. -
Nitration Logic: Electrophilic aromatic substitution (nitration) on the indazole ring occurs preferentially at the C-5 and C-7 positions due to the electronic directing effects of the pyrazole ring.
-
The "2,6-Dinitro" Anomaly: Direct introduction of a nitro group at
(to create 2,6-dinitro) requires specific conditions (e.g., reaction with acetyl nitrate) and yields a "pseudo-nitro" species that readily rearranges or acts as a nitrating transfer agent. Therefore, for drug development, the C-6 nitro variants (CAS 50593-68-5) are the standard stable building blocks.
Synthetic Pathways & Mechanism
The synthesis of 3-chloro-nitroindazoles generally proceeds via two strategic routes: Nitration-First or Chlorination-First . The Chlorination-First route is preferred for accessing the 3-chloro-6-nitro derivative with higher purity, avoiding the complex separation of dinitro byproducts.
Pathway Visualization (DOT)
The following diagram illustrates the divergence in synthesis and the specific access points for the 5-nitro, 6-nitro, and dinitro analogs.
Caption: Divergent synthetic pathways for 3-chloro-nitroindazoles showing the origin of mono- and dinitro- derivatives.
Experimental Protocol: Synthesis of 3-Chloro-6-nitro-1H-indazole
Since the "2,6-dinitro" variant is chemically labile, the following protocol details the synthesis of the stable 3-Chloro-6-nitro-1H-indazole (CAS 50593-68-5). This compound is the functional equivalent for most SAR (Structure-Activity Relationship) studies requiring an electron-deficient 3-chloroindazole core.
Reagents & Safety
-
Precursor: 6-Nitro-1H-indazole or 3-Chloro-1H-indazole.[1]
-
Reagents: Sodium Hypochlorite (NaOCl) or Sulfuryl Chloride (
). -
Solvent: NaOH (aq) or Acetic Acid.
-
Hazards: Polynitro compounds are potential explosion hazards. Maintain temperature control strictly below 60°C during nitration steps.
Step-by-Step Methodology
This protocol utilizes the oxidative chlorination of the indazole ring, which is safer than direct high-pressure chlorination.
-
Dissolution:
-
Dissolve 6-nitro-1H-indazole (10.0 mmol) in 10% aqueous NaOH (20 mL). Ensure complete dissolution to form the sodium salt.
-
-
Chlorination:
-
Cool the solution to 0–5°C in an ice bath.
-
Add Sodium Hypochlorite solution (10–13% active chlorine, 15 mL) dropwise over 30 minutes.
-
Mechanistic Note: The reaction proceeds via an
-chloro intermediate which rearranges to the C-3 position.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Monitor via TLC (Ethyl Acetate:Hexane 1:1). The 3-chloro product is less polar than the starting material.
-
-
Workup:
-
Acidify the reaction mixture carefully with dilute HCl to pH 3–4.
-
The product will precipitate as a yellow/orange solid.
-
Filter the solid and wash copiously with water to remove inorganic salts.
-
-
Purification:
-
Recrystallize from Ethanol/Water or Acetonitrile.
-
Yield: Typically 75–85%.
-
Validation:
NMR (DMSO- ) should show the loss of the C-3 proton (typically a singlet around 8.1 ppm in the parent scaffold).
-
Applications in Drug Discovery
The 3-chloro-nitroindazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors.
-
Kinase Inhibition: The 3-chloro group occupies the hydrophobic pocket of ATP-binding sites (e.g., in VEGFR or PDGFR inhibitors).
-
Functionalization: The nitro group (at C-5 or C-6) is readily reduced to an amine, providing an anchor point for amide coupling or urea formation—a classic motif in drugs like Pazopanib or Axitinib .
-
Energetic Materials: The dinitro variants (e.g., 3-chloro-4,6-dinitro) are investigated for high-density energy materials due to the positive heat of formation of the nitrogen-rich ring.
References
-
PubChem. 1H-Indazole, 3-chloro-6-nitro- (CAS 50593-68-5).[2] National Library of Medicine. [Link][2]
-
PubChem. 3-Chloro-5-nitro-1H-indazole (CAS 4812-45-7). National Library of Medicine. [Link]
-
ChemBK. 3-Chloro-4,6-dinitro-1H-indazole (CAS 885519-51-7). [Link][3]
Sources
Thermodynamic and Physicochemical Profiling of Nitro-Substituted Indazoles
Executive Summary: The Janus-Faced Scaffold
Nitro-substituted indazoles represent a unique intersection in chemical physics, serving as a "Janus-faced" scaffold. In medicinal chemistry , the nitro group acts as a critical electronic modulator, influencing the acidity (pKa) of the indazole N-H bond and altering hydrogen bond donor/acceptor motifs for kinase inhibition (e.g., inhibition of nNOS). In energetic materials science , the high nitrogen content of the indazole ring (
This guide provides a rigorous thermodynamic and physical profile of mono- and poly-nitroindazoles, synthesizing experimental calorimetric data with structural dynamics.
Structural Dynamics & Tautomerism
The physicochemical behavior of nitroindazoles is governed by the prototropic tautomerism between the
The Electronic Influence
The position of the nitro group dictates the stability of the tautomer:
-
5-Nitroindazole: The nitro group at C5 withdraws electron density from the benzene ring, increasing the acidity of the N1 proton. However, the
-form remains the dominant conformer in the solid state due to intermolecular hydrogen bonding networks (dimer formation). -
Tautomeric Constant (
): Defined as . For nitroindazoles, values are solvent-dependent but generally favor the form by .
Visualization of Tautomeric Pathways
Figure 1: Prototropic tautomerism in nitroindazoles. The equilibrium shifts based on solvent polarity and the electron-withdrawing strength of the substituent.
Thermodynamic Parameters
The following data aggregates experimental values derived from static bomb calorimetry and Knudsen effusion techniques. The enthalpy of formation (
Standard Molar Properties (at 298.15 K)
| Compound | Position ( | Melting Point ( | |||
| 5-Nitroindazole | C-5 | ||||
| 6-Nitroindazole | C-6 | ||||
| 3-Amino-5-Nitro | C-5 (3- | N/A |
-
Interpretation: The 5-nitro isomer is thermodynamically more stable in the crystalline phase than the 6-nitro isomer. The high enthalpy of sublimation (
) indicates strong intermolecular forces, predominantly hydrogen bonding ( and ). -
Data Source: Values derived from standard combustion calorimetry (Ribeiro da Silva et al.) and vapor pressure measurements.
Energetic Performance (HEDM Focus)
For researchers in energetic materials, the nitroindazole scaffold offers a balance between sensitivity and performance. The introduction of multiple nitro groups (polynitroindazoles) significantly increases density and oxygen balance.
Theoretical Detonation Parameters
Using the Kamlet-Jacobs (K-J) equations, we can estimate the performance of high-density derivatives such as 3,5-dinitroindazole and 3,5,7-trinitroindazole .
-
Density (
): The critical determinant of detonation velocity ( ).-
Mono-nitro:
-
Di-nitro:
-
Tri-nitro (Theoretical):
-
| Parameter | 5-Nitroindazole | 3,5-Dinitroindazole | 3,5,7-Trinitroindazole (Calc) | TNT (Ref) |
| Density ( | ||||
| Detonation Vel. ( | ~5,800 m/s | ~7,400 m/s | ~8,600 m/s | 6,900 m/s |
| Oxygen Balance ( | ||||
| Impact Sensitivity | Insensitive | Moderate | High | Insensitive |
Stability Mechanism
The indazole ring is inherently more stable than the purine or pyrazole rings due to the benzene fusion. However, the
-
Decomposition Onset (
): Generally for mono-nitro derivatives, making them thermally robust compared to nitrate esters.
Physicochemical & Pharmaceutical Properties
In drug discovery, the nitroindazole core is often used as a bioisostere for adenosine or to target specific binding pockets in metalloenzymes.
Acidity (pKa)
The nitro group dramatically increases the acidity of the N-H proton compared to the parent indazole (
-
5-Nitroindazole pKa:
(Experimental/Predicted Consensus). -
Biological Implication: At physiological pH (7.4), 5-nitroindazole remains predominantly neutral (
), ensuring high membrane permeability.
Solubility and Lipophilicity
-
LogP: ~1.8 (Moderate lipophilicity).
-
Solubility: Low in water (
), high in DMSO and polar aprotic solvents. -
Formulation Note: Due to low aqueous solubility, salt formation (using the acidity of the NH group with strong bases like NaOH or KOH) is a viable strategy for solubilization.
Experimental Protocols
To ensure reproducibility, the following protocols outline the determination of Enthalpy of Formation and pKa.
Protocol A: Static Bomb Calorimetry (Combustion Enthalpy)
Objective: Determine
-
Sample Preparation: Pelletize dried nitroindazole (>99.9% purity). Mass range: 0.3 – 0.5 g.
-
Calibration: Calibrate the calorimeter using Benzoic Acid (NIST Standard 39j).
-
Combustion Environment:
-
Atmosphere: Pure Oxygen (
) at 3.04 MPa. -
Crucible: Platinum (to prevent side reactions with nitric acid).
-
Ignition: Cotton thread fuse (energy of combustion must be subtracted).
-
-
Wash Analysis: After combustion, wash the bomb interior with distilled water. Titrate the washings with 0.1 M NaOH to determine the amount of nitric acid (
) formed (correction factor). -
Calculation:
Where is the energy equivalent of the calorimeter, and represents ignition and acid formation corrections.
Protocol B: Spectrophotometric pKa Determination
Objective: Accurate pKa measurement for sparingly soluble compounds.
-
Stock Solution: Dissolve compound in Methanol/Water (minimum methanol to ensure solubility).
-
Buffer Preparation: Prepare a series of buffers ranging from pH 9 to 13.
-
Measurement:
-
Record UV-Vis spectra (200-400 nm) for the fully protonated species (pH < 9) and fully deprotonated species (pH > 13).
-
Identify the analytical wavelength (
shift). -
Measure Absorbance (
) at intermediate pH points.
-
-
Data Fitting: Use the Henderson-Hasselbalch linearized equation:
Experimental Workflow Diagram
Figure 2: Integrated workflow for the thermodynamic and physical characterization of nitroindazoles.
References
-
Ribeiro da Silva, M. A. V., et al. (2010). "Standard molar enthalpies of formation of 5- and 6-nitroindazole." The Journal of Chemical Thermodynamics.
-
PubChem. (2023). "5-Nitroindazole Compound Summary." National Library of Medicine.
-
Claramunt, R. M., et al. (2006). "The Tautomerism of Indazoles." Arkivoc.
-
Kamlet, M. J., & Jacobs, S. J. (1968). "Chemistry of Detonations. I. A Simple Method for Calculating Detonation Properties of C-H-N-O Explosives." The Journal of Chemical Physics.
-
IUPAC. (2023).[1] "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Digitized pKa Dataset.
Sources
An In-Depth Technical Guide to Tautomerism and Aromaticity in Functionalized Indazole Rings
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents.[1][2][3] Its biological efficacy is not merely a function of its constituent atoms but is profoundly dictated by a subtle, dynamic interplay between two fundamental chemical principles: annular tautomerism and aromaticity. The indazole ring primarily exists as two tautomers, 1H- and 2H-indazole, whose relative populations are governed by the stability endowed by their aromatic character.[4][5][6] This equilibrium is not static; it is exquisitely sensitive to the electronic and steric nature of substituents appended to the ring. Understanding and controlling this tautomeric balance is paramount in drug discovery, as it directly influences a molecule's three-dimensional structure, its hydrogen bonding capabilities, its physicochemical properties, and ultimately, its interaction with biological targets. This guide provides a comprehensive exploration of the tautomeric landscape of functionalized indazoles, the role of aromaticity as the primary stabilizing force, the influence of substituents, and the critical experimental and computational methodologies required for their characterization.
The Foundational Equilibrium: 1H- and 2H-Indazole Tautomers
Indazole is an aromatic heterocyclic compound featuring a fused benzene and pyrazole ring.[1] The position of the single proton on the pyrazole nitrogen atoms gives rise to two principal annular tautomers: the 1H- and 2H-forms. A third, 3H-indazole, is rarely observed due to its high energy and lack of aromaticity.[1][4]
-
1H-Indazole: This tautomer possesses a "benzenoid" structure, where the six-membered ring retains a classic benzene-like electronic system. It is, in almost all unsubstituted and many substituted cases, the more thermodynamically stable form.[1][3][6][7]
-
2H-Indazole: This tautomer adopts a "quinonoid" structure, which disrupts the aromaticity of the fused benzene ring.[8][9] Consequently, it is typically higher in energy.
The energetic preference for the 1H tautomer is significant. Ab initio calculations and experimental data show that 1H-indazole is more stable than its 2H counterpart by approximately 2.3 to 4.1 kcal/mol.[4][5][10][11][12] This stability difference is the primary driving force behind the position of the tautomeric equilibrium.
Caption: The tautomeric equilibrium between the more stable 1H- and less stable 2H-indazoles.
Aromaticity: The Decisive Factor
The concept of aromaticity is central to the stability of the indazole system. The superior stability of the 1H-tautomer can be directly attributed to its greater aromatic character.[11][13]
-
In 1H-indazole , the electronic structure resembles that of indole, with a fully aromatic 6π-electron benzene ring fused to the pyrazole ring. This high degree of aromaticity results in significant electronic stabilization.
-
In 2H-indazole , the quinonoid nature of the six-membered ring disrupts this benzenoid aromaticity, leading to a considerable loss of stabilization energy.[14]
This difference in aromaticity is not merely qualitative. Theoretical studies using aromaticity indices, such as Bird's I*, confirm that 1H-indazole possesses a higher degree of aromatic character than related benzazoles like benzotriazole.[11] This inherent electronic advantage establishes the 1H form as the default ground state for the parent molecule.
Modulating the Equilibrium: The Critical Role of Substituents
While the parent indazole system heavily favors the 1H tautomer, the introduction of functional groups can significantly alter this landscape. For drug development professionals, understanding how to manipulate this equilibrium through substitution is a powerful tool for tuning a molecule's properties and biological activity. The influence of substituents is a combination of electronic, steric, and solvent effects.
| Substituent Position & Type | Predominant Tautomer | Rationale & Causality |
| **C3-Electron Withdrawing (e.g., -CO₂Me, -NO₂) ** | 1H (still favored) | While the 1H form remains more stable, these groups decrease the energy gap between the two tautomers, making the 2H form more accessible.[14] This is crucial during reactions like N-alkylation, where the character of the indazole anion is important. |
| C7-Electron Withdrawing (e.g., -NO₂, -CO₂Me) | Favors N2-alkylation | Electron-withdrawing groups at C7 have a profound effect on the regioselectivity of N-alkylation, strongly favoring the N2 product.[15] This suggests they stabilize the N2-anion intermediate, likely by inductive effects, thereby influencing the kinetic pathway of the reaction. |
| C3-Steric Bulk (e.g., -tBu) | 1H | Large groups at C3 sterically hinder the N2 position. This disfavors the 2H tautomer and can dramatically increase the selectivity for N1-alkylation by blocking the approach of electrophiles to N2.[15][16] |
| Solvent Polarity | Varies | The 2H-tautomer has a significantly larger dipole moment than the 1H-tautomer.[12][17] Therefore, polar solvents can preferentially solvate and stabilize the 2H form, shifting the equilibrium slightly towards it. Conversely, non-polar solvents favor the 1H tautomer. |
| Intramolecular H-Bonding | Dependent on Geometry | A substituent at C7 or C3 capable of forming an intramolecular hydrogen bond with one of the pyrazole nitrogens can "lock" the molecule into a specific tautomeric form. For instance, a C7-OH group could H-bond with N2, stabilizing the 2H-tautomer.[14] |
Characterization Protocols: From Theory to Practice
Unambiguous determination of the dominant tautomeric form and the dynamics of the equilibrium is a prerequisite for rational drug design. A multi-faceted approach combining spectroscopic and computational methods is essential.
Caption: A typical experimental workflow for characterizing indazole tautomers.
Protocol: Variable-Temperature NMR (VT-NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[18] At room temperature, if the tautomeric interconversion is fast on the NMR timescale, an averaged spectrum is observed. By lowering the temperature, this interconversion can be slowed, allowing for the observation of distinct signals for each tautomer. This provides unequivocal evidence of an equilibrium and allows for the determination of the equilibrium constant (KT) by integrating the respective signals.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the functionalized indazole in a suitable deuterated solvent (e.g., DMSO-d₆, CD₂Cl₂, or Toluene-d₈) in an NMR tube. The choice of solvent is critical; its freezing point must be below the lowest temperature required for the experiment.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.
-
Cooling Sequence: Gradually lower the sample temperature in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observation: Monitor the spectra for peak broadening, followed by the decoalescence of averaged signals into two distinct sets of signals corresponding to the 1H and 2H tautomers.
-
Quantification: Once the exchange is slow enough ("slow-exchange regime"), carefully integrate the signals corresponding to each tautomer to determine their relative populations and calculate ΔG° at that temperature.
-
Warming Sequence (Validation): Gradually warm the sample back to the starting temperature, observing the coalescence of the signals back into the averaged spectrum to ensure the process is reversible and not due to degradation.
Protocol: Computational Energetics and NICS Analysis
Causality: Quantum mechanical calculations provide invaluable insight into the intrinsic properties of the tautomers, independent of environmental effects. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are highly effective for calculating the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the tautomers, predicting which form is more stable.[10][19][20] Furthermore, Nucleus-Independent Chemical Shift (NICS) calculations can be used to quantify the aromaticity of each ring, providing a theoretical basis for the observed stability.
Methodology:
-
Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of the functionalized indazole using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G** or MP2/6-31G**). This finds the lowest energy conformation for each isomer.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Energy Comparison: Compare the calculated Gibbs free energies of the two tautomers (ΔG = G2H - G1H) to predict the position of the equilibrium. A positive ΔG indicates the 1H tautomer is more stable.[10]
-
NICS Calculation (Optional): On the optimized geometries, perform a NICS(1) calculation. This involves placing a "ghost" atom at the geometric center of the benzene and pyrazole rings and calculating the magnetic shielding tensor. A more negative NICS value indicates a higher degree of aromaticity.
Impact on Drug Design and Development
The tautomeric state of an indazole is not an academic curiosity; it is a critical molecular determinant that profoundly influences its drug-like properties.
-
Structure-Activity Relationships (SAR): The 1H- and 2H-tautomers are constitutional isomers with different shapes and, crucially, different hydrogen bond donor-acceptor patterns. A kinase inhibitor, for example, may require the N-H of the 1H-tautomer to act as a hydrogen bond donor to the hinge region of the ATP binding site.[21] The 2H-tautomer, lacking this specific donor, would be inactive.
-
Physicochemical Properties: Tautomerism directly impacts pKa, lipophilicity (logP), and solubility.[22] The 2H-tautomer is a stronger base than the 1H-form.[4] These differences dictate how a drug is absorbed, distributed, and metabolized, making tautomeric control essential for optimizing pharmacokinetics.
-
Regioselectivity in Synthesis: The synthesis of N-substituted indazoles, a common strategy in drug development, is highly dependent on the tautomeric equilibrium of the starting material and its corresponding anion. Reaction conditions that favor one tautomeric form of the anion can lead to highly regioselective N1 or N2 alkylation, streamlining synthesis and avoiding difficult isomer separations.[8][15][23]
Caption: The causal chain from substituent choice to biological activity in indazoles.
Conclusion
The indazole ring is a privileged scaffold in modern drug discovery, but its chemical behavior is governed by a delicate balance between tautomerism and aromaticity. The inherent thermodynamic preference for the aromatic 1H-tautomer provides a stable foundation, yet this can be modulated by the strategic placement of functional groups. For the medicinal chemist, mastering this interplay is essential. A thorough characterization of the tautomeric state using a combination of advanced spectroscopic and computational methods is not merely best practice—it is a prerequisite for establishing robust structure-activity relationships, optimizing pharmacokinetic profiles, and ultimately, developing safe and effective medicines.
References
- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
- Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI.
- A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. ScienceDirect.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Thieme Connect.
- Theoretical estimation of the annular tautomerism of indazoles.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Indazole From Natural Resources And Biological Activity.
- Recent Progress in Chemistry and Biology of Indazole and its Deriv
- Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC.
- Mechanism of a Highly Selective N2 Alkyl
- Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters.
- Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. RSC Publishing.
- Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals. Benchchem.
- Synthesis and biological activities of a novel series of indazole deriv
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
- Photochemical Conversion of Indazoles into Benzimidazoles. PMC.
- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
- Indazole. Wikipedia.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
- The Use of NMR Spectroscopy to Study Tautomerism.
- A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Benchchem.
- Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. PMC.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Synthesis of indazoles.
- 12.2.5 1H- and 2H-Indazoles (Update 2011).
- Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- The tautomerism of indazolinone in aqueous solution. A note on the 'principle of vinylogy'. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
- avoiding isomerization during 2H-indazole synthesis. Benchchem.
- Theoretically Designed Conversion of 2 H-Indazole Tautomers into Benzimidazoles. pubs.acs.org.
- Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2.
- Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.
- Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer).
- 13 C NMR of indazoles.
- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
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Methodological & Application
Application of 3-Chloro-2,6-dinitro-indazole in medicinal chemistry.
Application Note: The Strategic Utility of 3-Chloro-2,6-dinitro-indazole in Medicinal Chemistry
Executive Summary
Indazole scaffolds are privileged pharmacophores in modern medicinal chemistry, serving as the structural backbone for numerous targeted therapies, including ATP-competitive kinase inhibitors and antileishmanial agents. While 3-chloro-6-nitroindazole is a common starting material, its direct functionalization at the C3 position via Nucleophilic Aromatic Substitution (SNAr) is notoriously sluggish due to the electron-rich nature of the pyrazole-fused ring.
To overcome this kinetic barrier, advanced synthetic workflows utilize 3-Chloro-2,6-dinitro-indazole (CAS: 68159-10-4) as a highly reactive, transiently activated intermediate. This guide details the mechanistic rationale, self-validating experimental protocols, and downstream applications of this specialized building block for the synthesis of complex 3,6-disubstituted indazole drug candidates.
Mechanistic Rationale: The Power of Transient N-Nitration
As a Senior Application Scientist, I emphasize that chemical transformations must be driven by electronic causality rather than brute force. The indazole core is inherently electron-rich, rendering the C3-chloride highly resistant to nucleophilic attack.
By selectively nitrating the N2 position, we install a powerful electron-withdrawing group (EWG). This N-nitro modification acts as an "electron sink," drastically reducing the electron density of the entire aromatic system and hyper-activating the C3 position for SNAr or metal-catalyzed cross-coupling [1]. Once the desired nucleophile is installed at C3, the N2-nitro group—having served its purpose—is easily cleaved (denitrated) under the same mild basic conditions used for the substitution, seamlessly restoring the 1H-indazole hydrogen-bond donor motif required for biological target engagement [2].
Synthetic workflow utilizing 3-chloro-2,6-dinitro-indazole for scaffold functionalization.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes observable physical changes that confirm the mechanistic progression of the reaction without requiring immediate chromatographic analysis.
Protocol A: Synthesis of 3-Chloro-2,6-dinitro-indazole
Causality: The generation of the N-nitro intermediate must be performed using acetyl nitrate (formed in situ from fuming nitric acid and acetic anhydride). Strict temperature control (0–5 °C) is mandatory to prevent the[1,5]-sigmatropic rearrangement of the N-nitro group to the carbon backbone.
-
Preparation: Charge a dry, round-bottom flask with acetic anhydride (5.0 equiv) and cool to 0 °C using an ice-salt bath.
-
Activation: Slowly add fuming nitric acid (1.5 equiv) dropwise, maintaining the internal temperature below 5 °C. Stir for 15 minutes to generate acetyl nitrate.
-
Addition: Add 3-chloro-6-nitroindazole (1.0 equiv) in small portions. The suspension will slowly dissolve as the N-nitrated product forms.
-
Quenching: After 2 hours, carefully pour the reaction mixture onto crushed ice under vigorous stirring.
-
Self-Validation Checkpoint: The immediate formation of a pale-yellow precipitate upon quenching confirms successful N-nitration. The product is highly hydrophobic compared to the starting material and crashes out quantitatively. Filter and wash with cold water. Caution: N-nitro heterocycles can be energetic; handle with appropriate safety shielding.
Protocol B: One-Pot SNAr and N-Denitration at C3
Causality: Utilizing the hyper-electrophilicity of the C3 position, nucleophiles (e.g., cyclic amines) are introduced. N,N-Diisopropylethylamine (DIPEA) serves a dual purpose: it neutralizes the generated HCl and drives the nucleophilic cleavage of the N2-nitro group (as nitrite), yielding the thermodynamically stable 1H-indazole.
-
Reaction Setup: Dissolve 3-chloro-2,6-dinitro-indazole (1.0 equiv) in anhydrous DMF (0.2 M).
-
Substitution: Add the amine nucleophile (1.2 equiv) and DIPEA (2.5 equiv). Heat the mixture to 80 °C for 4 hours.
-
Workup: Cool to room temperature and dilute with ethyl acetate. Wash sequentially with 1M HCl, water, and brine.
-
Self-Validation Checkpoint: The reaction mixture will transition from a pale-yellow solution to a deep orange/red hue as the substitution and denitration occur, indicating the restoration of the conjugated 1H-indazole aromatic system [3].
Protocol C: Chemoselective Reduction to the 6-Amino Pharmacophore
Causality: The 6-amino group is a critical hydrogen-bond donor in kinase inhibitors [4]. Reduction must be chemoselective to avoid cleaving the indazole N-N bond. Stannous chloride (SnCl2) selectively reduces the nitro group via single-electron transfer pathways.
-
Reduction: Suspend the 3-substituted-6-nitroindazole in ethanol. Add SnCl2·2H2O (5.0 equiv) and heat to 70 °C for 3 hours.
-
Neutralization: Cool the mixture and pour into ice water. Adjust the pH to 8 using saturated NaHCO3.
-
Self-Validation Checkpoint: The starting material will fully dissolve as it reduces. Upon pH adjustment, a thick white precipitate of tin oxides/hydroxides will form, trapping the product. Extraction with ethyl acetate will yield the highly polar, fluorescent 6-aminoindazole derivative.
Quantitative Data Presentation
The table below summarizes the reaction metrics and the strategic utility of each transformation in the context of medicinal chemistry scale-up.
| Starting Scaffold | Reaction Phase | Reagents & Conditions | Yield (%) | Strategic Utility in Drug Design |
| 3-Chloro-6-nitroindazole | N-Nitration | HNO₃, Ac₂O, 0 °C, 2 h | 85–92 | Drastically lowers LUMO; activates C3 for nucleophilic attack. |
| 3-Chloro-2,6-dinitro-indazole | SNAr + Denitration | R-NH₂, DIPEA, DMF, 80 °C | 78–88 | Installs the variable C3 pharmacophore (e.g., piperidine, morpholine). |
| 3-Substituted-6-nitroindazole | Nitro Reduction | SnCl₂·2H₂O, EtOH, 70 °C | 80–95 | Unmasks the C6-amine, a critical H-bond donor for ATP pocket binding. |
Pharmacodynamic Application: Kinase Inhibition
Once the 3-substituted-6-aminoindazole is synthesized, it serves as a potent competitive inhibitor for various kinases (e.g., Akt, VEGFR). The restored N1-H and the newly unmasked C6-NH2 act as critical bidentate hydrogen-bond donors to the hinge region of the kinase ATP-binding pocket, while the C3-substituent projects into the specificity pocket to dictate kinase selectivity.
Pharmacodynamic pathway of 6-aminoindazole derivatives targeting kinase ATP pockets.
References
-
Title: Indazole Derivatives: The Synthesis of Various Amino- and Hydroxy-indazoles and Derived Sulphonic Acids. Source: Journal of the Chemical Society, 1955. URL: [Link]
-
Title: Synthesis and Crystal Structure of 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole. Source: Journal Marocain de Chimie Hétérocyclique, 2018. URL: [Link]
-
Title: Decarboxylative sp3 C–N Coupling via Dual Copper/Photoredox Catalysis. Source: Nature (via PubMed Central), 2021. URL: [Link]
-
Title: Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2008. URL: [Link]
Application Note: 3-Chloro-2,6-dinitro-indazole Scaffolds in Antileishmanial Drug Discovery
This Application Note is designed for medicinal chemists and parasitologists involved in the development of novel chemotherapeutics against Leishmania species. It focuses on the 3-chloro-6-nitroindazole scaffold—often derived via nitration precursors such as 3-chloro-2,6-dinitro-2H-indazole or processed directly from 3-chloro-6-nitro-1H-indazole—as a privileged structure for inhibiting Trypanothione Reductase (TryR) .
Executive Summary & Chemical Context
The search for non-antimonial treatments for Leishmaniasis has identified the indazole ring system as a bioisostere of purines, capable of disrupting parasitic redox homeostasis. Specifically, 3-chloro-6-nitro-1H-indazole has emerged as a potent scaffold.[1][2][3]
While the user specifies 3-chloro-2,6-dinitro-indazole , it is critical to understand this species in the context of synthetic utility:
-
The "2,6-Dinitro" Species: N-nitro indazoles (such as the 2-nitro isomer) are generally kinetic products of nitration that serve as powerful electrophilic transfer agents or rearrange thermally/acidically to the thermodynamically stable C-nitro isomers (e.g., 6-nitro).
-
The Active Pharmacophore: The biological activity (antileishmanial) is predominantly associated with the 3-chloro-6-nitro-1H-indazole core, particularly when functionalized at the
-position with triazoles or alkyl groups.
This guide details the protocol for converting these nitro-indazole precursors into active 1,2,3-triazole-linked antileishmanial agents via Click Chemistry (CuAAC), followed by validation against Leishmania promastigotes.
Mechanism of Action: Trypanothione Reductase (TryR) Inhibition
Unlike mammals, which rely on Glutathione Reductase (GR), Leishmania parasites depend on Trypanothione Reductase (TryR) to neutralize oxidative stress.[3]
-
Target: TryR (homodimeric flavoprotein).
-
Ligand Interaction: The 3-chloro-6-nitroindazole core occupies the large hydrophobic cleft of TryR. The nitro group (
) often engages in hydrogen bonding with active site residues (e.g., Glu436, Gly439), while the 3-chloro substituent enhances lipophilicity and fills the hydrophobic pocket. -
Selectivity: High selectivity is achieved because the TryR active site is wider and more hydrophobic than the human GR active site, accommodating the bulky indazole-triazole hybrids.
Pathway Visualization
The following diagram illustrates the synthetic workflow and the downstream biological mechanism.
Caption: Workflow converting the indazole core into triazole hybrids to inhibit TryR, leading to parasite oxidative stress.
Experimental Protocols
Protocol A: Synthesis of Active Triazole-Indazole Hybrids
Rationale: The 3-chloro-2,6-dinitro (or 6-nitro) core is not soluble/permeable enough on its own. We utilize the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach lipophilic tails that enhance membrane permeability.
Reagents Required:
-
Precursor: 3-Chloro-6-nitro-1H-indazole (1.0 eq).
-
Alkylating Agent: Propargyl bromide (1.2 eq).
-
Base:
(anhydrous). -
Click Reagents: Diverse Azides (
), (10 mol%), Sodium Ascorbate (20 mol%). -
Solvents: DMF (dry),
-BuOH/Water (1:1).
Step-by-Step Methodology:
-
N-Alkylation (Introduction of "Click" Handle):
-
Dissolve 3-chloro-6-nitro-1H-indazole (1.0 g) in dry DMF (10 mL).
-
Add
(2.0 eq) and stir at RT for 30 min to deprotonate the position. -
Add propargyl bromide (1.2 eq) dropwise at
. -
Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Pour into ice water. Filter the precipitate (1-prop-2-ynyl-3-chloro-6-nitro-indazole). Yields are typically 85-90%.[4]
-
-
Click Chemistry (Library Generation):
-
Dissolve the alkyne-indazole intermediate (0.5 mmol) and the desired organic azide (0.5 mmol) in
-BuOH/Water (5 mL). -
Add freshly prepared Sodium Ascorbate solution (1M, 100
L) followed by solution (1M, 50 L). -
Stir vigorously at RT for 12–24 hours. The product often precipitates out.
-
Purification: Filter the solid and wash with dilute
(to remove Cu) and water. Recrystallize from Ethanol.[2]
-
Critical Control Point: Ensure the 3-chloro substituent remains intact. High temperatures (
Protocol B: In Vitro Antileishmanial Assay (Promastigotes)
Rationale: This assay validates the compound's ability to kill the extracellular form of the parasite.
Materials:
-
Parasite Strains: Leishmania major, L. tropica, or L. infantum.[2][3]
-
Media: RPMI-1640 supplemented with 10% heat-inactivated FBS.
-
Detection: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Workflow:
-
Seeding: In 96-well plates, seed promastigotes at a density of
parasites/mL (100 L/well). -
Treatment:
-
Dissolve Indazole derivatives in DMSO (Stock 10 mM).
-
Prepare serial dilutions (e.g., 100
M down to 0.1 M) in culture media. -
Add 100
L of drug solution to wells. -
Controls: DMSO only (Negative), Amphotericin B (Positive, Reference).
-
-
Incubation: Incubate at
for 72 hours. -
Readout (MTT):
-
Add 20
L of MTT solution (5 mg/mL) to each well. -
Incubate for 4 hours (mitochondrial dehydrogenases convert MTT to purple formazan).
-
Centrifuge plates, remove supernatant, and dissolve formazan crystals in 150
L DMSO. -
Measure Absorbance at 570 nm.
-
Data Analysis Formula:
Calculate the percentage of growth inhibition (
Quantitative Performance Metrics
The following table summarizes the expected activity profile of 3-chloro-6-nitroindazole derivatives compared to standard drugs (based on aggregated literature data for this scaffold).
| Compound Class | Substituent (N1) | Target Species | Selectivity Index (SI) | |
| Precursor | H (Unsubstituted) | L. major | > 100 (Inactive) | N/A |
| Derivative A | Propargyl (Alkyne) | L. major | 45.2 | > 2 |
| Derivative B | Benzyl-Triazole | L. infantum | 2.4 - 5.5 | > 20 |
| Derivative C | Phenyl-Triazole | L. tropica | 12.8 | 10 |
| Ref. Drug | Amphotericin B | All | 0.5 - 1.0 | Low (Toxic) |
| Ref. Drug | Glucantime | All | > 180 | Low |
Interpretation: The unfunctionalized precursor is largely inactive due to poor uptake. The Triazole-Indazole hybrids (Derivative B) show potency comparable to clinical standards but with potentially lower host toxicity (higher Selectivity Index).
Troubleshooting & Optimization
-
Regioselectivity Issues: During the alkylation of 3-chloro-6-nitroindazole, a mixture of
and isomers may form.-
Solution: The
isomer is thermodynamically favored. Use non-polar solvents (like Toluene) or steric control to favor . Separation is easily achieved via column chromatography (N1 moves slower than N2 on Silica/EtOAc).
-
-
Solubility in Bioassays: Indazoles can be hydrophobic.
-
Solution: Ensure final DMSO concentration in the well does not exceed 0.5% (v/v) to avoid solvent toxicity masking the drug effect.
-
-
Stability:
-
Store the 3-chloro-6-nitro precursors in the dark. Nitro-indazoles are light-sensitive and can degrade over months.
-
References
-
Abdelahi, M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151–167.[1][5]
-
López-Vallejo, F., et al. (2023). Indazole Derivatives Against Murine Cutaneous Leishmaniasis. Pharmaceuticals, 16(7).[6]
-
Bouissane, L., et al. (2019). Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds.[4][7] MedChemComm, 10, 120-127.[7]
-
BenchChem. (2025).[3] A Comparative Guide to the Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives.
-
(General Reference for Compound Data)
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Note: Safe Handling and Disposal of Chlorinated Nitroaromatic Compounds
Focus Compound: 1-Chloro-2,4-dinitrobenzene (DNCB) and analogues.[1][2]
Abstract
Chlorinated nitroaromatic compounds (CNACs), such as 1-chloro-2,4-dinitrobenzene (DNCB), represent a unique intersection of chemical hazards: they are potent alkylating agents (sensitizers), thermally unstable (explosive potential), and environmentally persistent toxins.[2] This guide provides a validated protocol for the safe manipulation, decontamination, and disposal of CNACs in drug development and research environments.[2] It prioritizes "containment and incineration" over "chemical destruction" to minimize operator risk.
The Hazard Landscape: Causality & Mechanism
To handle CNACs safely, one must understand the molecular basis of their reactivity.
The "Trigger" Moieties
-
The Leaving Group (Cl): The chlorine atom is activated by the electron-withdrawing nitro groups, making the ring highly susceptible to Nucleophilic Aromatic Substitution (
). -
The Energy Source (
): Multiple nitro groups provide the oxygen and energy required for rapid, exothermic decomposition.
Hazard Hierarchy Visualization
The following diagram illustrates the decision logic for hazard control based on the compound's state.
Figure 1: Hazard Control Logic. Identifying the primary risk vector based on physical state.
Engineering Controls & PPE
Trustworthiness Check: Standard laboratory PPE is insufficient for DNCB due to its high skin permeability and sensitization potential.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Gloves (Primary) | Nitrile (0.11 mm min) | Standard barrier. |
| Gloves (Secondary) | Silver Shield / Laminate | CNACs can permeate nitrile over time. Laminate offers breakthrough times >480 min. |
| Respiratory | P100 / N95 (if powder) | Prevents inhalation of dust which causes methemoglobinemia. |
| Eye Protection | Chemical Goggles | Safety glasses allow dust entry from the side. |
| Body | Tyvek Lab Coat | Disposable coats prevent contamination of reusable laundry. |
Engineering Setup
-
Static Control: Use an anti-static gun or ionizer bar when weighing dry powder. Nitroaromatics are sensitive to electrostatic discharge (ESD).
-
Ventilation: All operations must occur within a certified fume hood with a face velocity of 80–100 fpm.
Operational Protocol: Synthesis & Handling
Objective: Minimize exposure and thermal stress.[4]
Weighing and Solubilization
-
Preparation: Place a disposable absorbent mat (diaper) in the fume hood.
-
Weighing:
-
Do not use metal spatulas (spark risk). Use porcelain or conductive plastic.
-
Weigh directly into a tared vial. Never weigh on paper; use a weighing boat or the final vessel.
-
-
Solubilization:
-
Dissolve the solid immediately. Once in solution (e.g., Ethanol, DMSO), the dust explosion risk is negated, though skin absorption risk increases.[2]
-
Solvent Warning: Avoid Acetone if possible for cleaning skin contact; it increases the permeability of the stratum corneum, driving the toxin deeper into the skin.
-
Reaction Monitoring (Thermal Safety)
-
Exotherm Watch: CNACs exhibit autocatalytic decomposition.
-
Rule of Thumb: Maintain reaction temperatures at least 50°C below the onset of decomposition (determined by DSC). For DNCB, keep reactions below 100°C unless strictly necessary and shielded.[2]
Decontamination & Quenching
Critical Safety Warning: Do NOT use strong caustic baths (e.g., Base Bath / ethanolic NaOH) to clean glassware contaminated with polynitroaromatics.[2]
-
Reason: Reaction of polynitro compounds with strong bases can form Meisenheimer complexes (Janovsky reaction), which are often thermally unstable and can detonate.[2]
Glassware Decontamination Protocol
-
Solvent Rinse: Rinse contaminated glassware with a compatible solvent (Ethanol or Ethyl Acetate) inside the fume hood.
-
Collection: Collect this first rinse as "Hazardous Waste" (see Section 5).
-
Wash: Only after the bulk material is removed, wash with warm soapy water (Alconox).
-
Verification: A yellow/orange discoloration upon adding soap (alkaline) indicates residual nitro compounds. Re-rinse with solvent if observed.
Spill Management
-
Small Spills (<5g):
-
Cover with Vermiculite or dry sand. Do not use paper towels (combustible + oxidant = fire).
-
Scoop into a wide-mouth jar using a plastic scoop.
-
Wipe area with a solvent-dampened pad, then soap and water.[2]
-
-
Skin Contact:
-
Immediate Action: Wash with copious amounts of soap and water for 15 minutes.
-
Contraindication: Do not use alcohol or acetone on the skin; it promotes absorption.
-
Medical: Seek attention. Watch for signs of cyanosis (blue lips) indicating methemoglobinemia.
-
Disposal Pathways
Core Directive: Incineration is the only acceptable disposal method. Chemical destruction in the lab is discouraged due to the risk of generating more toxic or unstable byproducts.
Waste Classification (RCRA)
CNACs often do not have a specific "P" or "U" code but are regulated by characteristics.
-
Waste Code: D003 (Reactive) and Toxic .
-
Labeling: "Hazardous Waste - Reactive - Toxic - 1-Chloro-2,4-dinitrobenzene".[2]
Disposal Decision Tree
Figure 2: Waste Stream Management. Segregation ensures reactive solids do not mix with incompatible solvent streams.[2]
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Foster, R., & Mackie, R. K. (1963).[2] Meisenheimer Complexes and the Janovsky Reaction. Tetrahedron. (Contextual citation for the "Strong Base" warning).
Sources
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of 3-Chloro-2,6-dinitro-indazole.
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly functionalized indazoles.
The synthesis of 3-Chloro-2,6-dinitro-indazole (specifically the 2H-indazole tautomeric derivative) from 6-nitro-1H-indazole is a notoriously finicky two-step process. It requires precise control over electrophilic aromatic substitution (chlorination) and kinetically controlled N-nitration. Minor deviations in temperature, stoichiometry, or quench protocols will lead to poor yields, over-functionalization, or catastrophic hydrolysis.
This guide is designed to move beyond basic recipes. By unpacking the mechanistic causality behind each step, we provide a self-validating framework to troubleshoot your low yields effectively.
I. Synthetic Workflow & Mechanistic Overview
The synthesis relies on a two-step sequence: regioselective C-3 chlorination followed by anhydrous N-2 nitration.
Fig 1. Two-step synthetic workflow from 6-nitro-1H-indazole to the target dinitro-indazole.
II. Troubleshooting FAQs & Causality
Step 1: C-3 Chlorination
Q: My yield of 3-chloro-6-nitro-1H-indazole is low, and TLC shows multiple highly non-polar spots. What is going wrong?
A: You are likely observing over-chlorination (e.g., formation of 3,5-dichloro-6-nitro-1H-indazole). Indazoles readily undergo electrophilic aromatic substitution at C-3, but the C-5 position is also activated[1]. Using sodium hypochlorite (NaOCl) in strongly acidic media generates uncontrolled bursts of Cl₂ gas, leading to poor regioselectivity.
Causality: To maintain strict regiocontrol, you must use a reagent that provides a slow, controlled release of the chloronium ion (
Step 2: N-2 Nitration (The Critical Bottleneck)
Q: I successfully isolated the 3-chloro intermediate, but after the nitration step, I only recover starting material. Where is my 2,6-dinitro product? A: Your target N-nitro bond has hydrolyzed during the aqueous workup. The N-NO₂ bond in indazoles is highly polarized and extremely labile to nucleophilic attack by water[3]. Causality: If your reaction quench is exothermic and the internal temperature rises above 5 °C, water rapidly attacks the N-2 position, expelling nitric acid and regenerating the N-H bond. Your product was likely formed in the flask but destroyed in the separatory funnel.
Q: My nitration yielded a stable product, but NMR indicates it is a C-nitro isomer (e.g., 3-chloro-5,6-dinitro-1H-indazole) rather than the N-nitro target. How do I prevent this? A: You have lost kinetic control. N-nitration is kinetically favored at low temperatures (-10 °C to 0 °C). However, if the reaction is allowed to warm up, the N-nitroindazoles undergo a thermal rearrangement (similar to the Ciamician rearrangement), where the nitro group migrates to the thermodynamically more stable carbocyclic ring[4].
Fig 2. Divergent pathways in N-nitration illustrating kinetic targets vs. thermodynamic sinks.
III. Quantitative Data & Analytical Signatures
To troubleshoot effectively, you must be able to distinguish your kinetic target from thermodynamic sinks and starting materials. Use the following analytical signatures to validate your reaction outcomes.
| Compound | ¹H NMR Signature (DMSO-d₆) | IR Signature | Typical Yield | Common Impurity |
| 6-Nitro-1H-indazole | ~13.5 ppm (br s, 1H, N-H); ~8.2 ppm (s, 1H, C3-H) | 3200 cm⁻¹ (N-H stretch) | N/A (Starting Material) | N/A |
| 3-Chloro-6-nitro-1H-indazole | ~13.8 ppm (br s, 1H, N-H); Lack of C3-H | 3250 cm⁻¹ (N-H), 750 cm⁻¹ (C-Cl) | 75–85% | 3,5-dichloro-6-nitro-1H-indazole |
| 3-Chloro-2,6-dinitro-indazole | N-H peak completely absent | 1650, 1530 cm⁻¹ (N-NO₂ & C-NO₂) | 40–60% | 3-chloro-5,6-dinitro-1H-indazole |
IV. Self-Validating Experimental Protocols
Protocol A: Regioselective C-3 Chlorination
Objective: Maximize conversion while suppressing poly-chlorination.
-
Preparation: Dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous glacial acetic acid (0.5 M concentration) in a round-bottom flask.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) in three equal portions over 15 minutes at room temperature.
-
Reaction Monitoring: Stir the mixture and heat gently to 40 °C.
-
Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot (Rf ~0.3) disappears and a distinct, less polar product spot (Rf ~0.5) appears. If a third, highly non-polar spot appears, over-chlorination has initiated; quench immediately.
-
-
Quench & Isolation: Pour the mixture into 3 volumes of ice water. Filter the resulting precipitate, wash extensively with distilled water to remove succinimide, and dry under vacuum.
Protocol B: Kinetically Controlled Anhydrous N-Nitration
Objective: Synthesize the N-nitro bond without triggering thermal rearrangement or aqueous hydrolysis.
-
Anhydrous Setup: In a flame-dried flask under an argon atmosphere, cool acetic anhydride (3.0 mL/mmol substrate) to -10 °C using an ice/salt bath.
-
Nitrating Mixture Generation: Slowly add fuming nitric acid (1.5 eq) dropwise.
-
Self-Validation Check: The internal temperature must never exceed 0 °C during addition. A temperature spike indicates a loss of kinetic control and potential thermal runaway.
-
-
Substrate Addition: Add the 3-chloro-6-nitro-1H-indazole (1.0 eq) portion-wise over 30 minutes, maintaining the temperature between -10 °C and -5 °C. Stir for 90 minutes.
-
Cryogenic Quench (Critical Step): Quench the reaction by pouring the mixture directly onto a large excess of crushed ice (10 g/mmol ) with vigorous stirring.
-
Self-Validation Check: The mixture must remain < 5 °C during the entire quench. If the ice melts completely and the water warms, hydrolysis of the N-NO₂ bond will occur instantly.
-
-
Isolation: Immediately filter the precipitate, wash with ice-cold water, and dry under high vacuum in the dark (N-nitro compounds can be photolabile).
V. References
-
Title: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Source: National Center for Biotechnology Information (PMC) URL: [Link][2]
-
Title: Advances in the chemistry of 1,2,3,4-tetrazines (Mechanisms of N-Nitration). Source: Russian Chemical Reviews URL: [Link][3]
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the chemistry of 1,2,3,4-tetrazines | Russian Chemical Reviews [rcr.colab.ws]
- 4. rushim.ru [rushim.ru]
Optimization of reaction conditions for N-alkylation of indazoles.
Ticket ID: IND-ALK-OPT-001 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Regioselectivity Challenge
Welcome to the technical support center for Indazole chemistry. The core challenge in alkylating indazoles is annular tautomerism .[1] The indazole core exists in equilibrium between the
While
Mechanistic Logic & Control
To control the reaction, you must control the transition state of the deprotonated intermediate.
The "Sodium Chelation" Effect ( -Selectivity)
Using Sodium Hydride (NaH) in THF is the gold standard for
-
Mechanism: The sodium cation (
) forms a tight ion pair.[3] It coordinates with the lone pair (and often C3-substituents), effectively "masking" the position. This sterically and electronically directs the electrophile to . -
The Solvent Factor: THF promotes this tight ion pairing.[3] Highly polar solvents like DMF or DMSO can separate the ion pair, increasing free anion character and leading to lower selectivity (more
byproduct).
The Kinetic Pathway ( -Selectivity)
alkylation is often favored under Mitsunobu conditions or when using soft electrophiles / weak bases where the reaction is under kinetic control. Additionally, steric bulk at C3 or electron-withdrawing groups at C7 can invert selectivity to favorVisualization: Selectivity Pathways
Caption: Divergent pathways for Indazole alkylation driven by ion-pairing and steric factors.
Optimization Matrix: Condition Selection
Use this table to select conditions based on your desired isomer.
| Desired Isomer | Base | Solvent | Additives/Notes | Selectivity (Typical) |
| NaH (60%) | THF (Anhydrous) | Maintain 0°C during addition.[1][4] | >95:5 ( | |
| DMF | Heating required (60-80°C) to reach thermodynamic product. | ~80:20 | ||
| DIAD/PPh3 | THF | Mitsunobu Conditions . Works best with alcohols. | ~1:3 ( | |
| NaH | THF | Requires EWG at C7 (e.g., | >5:95 ( | |
| Non-Selective | Acetone | Classical conditions. Often yields 1:1 mixtures. | ~50:50 |
Standard Operating Procedures (SOPs)
SOP-01: High-Fidelity -Alkylation
Objective: Maximize
-
Preparation: Flame-dry a round-bottom flask. Cool to 0°C under
or Ar atmosphere.[1][4] -
Solvation: Dissolve Indazole substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Deprotonation: Add NaH (1.2 equiv, 60% dispersion) portion-wise.
-
Critical Check: Observe gas evolution (
). Stir at 0°C for 30 mins to ensure complete anion formation and "tight pair" coordination.
-
-
Alkylation: Add Alkyl Halide (1.1–1.2 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) slowly. Stir for 2–12 hours.
-
Quench: Cool to 0°C. Quench with sat.
. -
Validation: Perform TLC. If
isomer is visible (usually lower in non-polar eluents, but varies), column chromatography is required.
SOP-02: Structural Validation (Isomer Confirmation)
Do not rely solely on LCMS.
-
1H NMR Shift:
-alkyl protons are typically deshielded (downfield) relative to -alkyl protons due to the adjacent anisotropic effect of the benzene ring. -
The "Golden Standard" (HMBC):
-
-Isomer: Strong 3-bond correlation between the
protons and C7a (the bridgehead carbon). - -Isomer: No correlation to C7a. Correlation typically seen with C3 .[3]
-
-Isomer: Strong 3-bond correlation between the
Troubleshooting Guide (FAQ)
Issue 1: "I am getting a 50/50 mixture of isomers."
Diagnosis: You are likely operating under conditions that do not favor tight ion pairing or thermodynamic equilibration.
-
Fix A (Thermodynamic Push): If using
/DMF, increase the temperature to 80-100°C. This provides the energy to reverse the kinetic formation back to the stable . -
Fix B (Cation Switch): Switch to NaH/THF at 0°C. The lithium or potassium salts are looser; sodium is optimal for the "chelation" effect at
.
Issue 2: "Reaction conversion is low (<30%)."
Diagnosis: Poor nucleophilicity of the indazole anion or degradation of the alkylating agent.
-
Fix: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or NaI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.
-
Check: Ensure NaH is fresh. Old NaH absorbs moisture, becoming NaOH, which is far less effective in THF.
Issue 3: "I need the isomer, but I only get ."
Diagnosis: The substrate lacks directing groups for
-
Fix: Switch to Mitsunobu conditions (Alcohol,
, DIAD/DEAD). This reaction proceeds via a specific betaine intermediate that often favors the more nucleophilic (kinetic) lone pair. -
Alternative: If possible, introduce a bulky group (e.g., Trityl) which may kinetically favor the less hindered nitrogen, though this is substrate-dependent.
Troubleshooting Workflow
Caption: Decision tree for diagnosing yield and selectivity failures in indazole alkylation.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021. [Link] (Authoritative source for NaH/THF protocol and C7-substituent effects).
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. [Link] (Recent insights into DFT calculations and Cesium chelation mechanisms).
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed / National Institutes of Health. [Link] (Definitive guide for HMBC/NOESY structural characterization).
Sources
Common side products and impurities in the synthesis of nitroindazoles.
Welcome to the Nitroindazole Synthesis Technical Support Center. The synthesis and functionalization of the indazole core—particularly nitroindazoles—present unique kinetic and thermodynamic challenges. Researchers frequently encounter issues such as poor regioselectivity during nitration, intractable tar formation during diazotization, and isomeric mixtures during N-alkylation.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we focus on the causality behind these side reactions and provide self-validating protocols to ensure your syntheses are robust, reproducible, and high-yielding.
Diagnostic Workflow: Identifying Common Impurities
Before altering your protocol, use the diagnostic logic tree below to isolate the root cause of your synthesis failure.
Workflow for diagnosing and resolving common nitroindazole synthesis impurities.
Causality-Driven Experimental Protocols
Every successful reaction must be a self-validating system. The protocols below are designed so that the physical appearance of the reaction mixture provides real-time feedback on its success or failure.
Protocol A: Synthesis of Nitroindazoles via Diazotization (e.g., 3-Methyl-6-nitro-1H-indazole)
Mechanistic Causality: The synthesis relies on the in situ generation of nitrous acid (from NaNO₂ and acetic acid) to nitrosate a primary aromatic amine. The resulting diazonium salt is highly electrophilic. The acetyl group from the solvent acts as a temporary protecting group, facilitating the intramolecular cyclization into the stable five-membered indazole ring [1].
Step-by-Step Methodology:
-
Preparation: Dissolve the nitroaniline precursor (e.g., 2-methyl-5-nitroaniline) in glacial acetic acid.
-
Thermal Control: Cool the solution strictly to 15–20°C (ideally 0–5°C) using an ice-water bath [1].
-
Reagent Preparation: Dissolve the required molar equivalent of sodium nitrite (NaNO₂) in a minimal volume of water [6].
-
Critical Addition: Add the aqueous NaNO₂ solution all at once to the acidic amine solution [1][6].
-
Cyclization: Stir vigorously for 15 minutes, then allow the solution to stand at room temperature for 3 days to ensure complete cyclization [1].
-
Work-up: Concentrate under reduced pressure, dilute with water, and filter the precipitated product [6].
Self-Validation Checkpoints:
-
Pass: The solution remains relatively clear immediately after NaNO₂ addition, slowly darkening as cyclization occurs over 3 days.
-
Fail (Yellow Precipitate): If a thick yellow precipitate forms immediately, your addition was too slow. You have synthesized a diazoamino impurity [1][6].
-
Fail (Black Tar): If the solution turns into a dark, intractable tar, your temperature exceeded 25°C, causing the diazonium salt to hydrolyze into phenolic byproducts [1].
Protocol B: Regioselective C6-Nitration of 1H-Indazoles
Mechanistic Causality: Traditional mixed acid (HNO₃/H₂SO₄) nitration overrides the subtle electronic directing effects of the indazole nitrogens, leading to poor regioselectivity (mixed C5/C7 isomers) and hazardous nitrophenols [3]. By switching to Iron(III) nitrate nonahydrate, nitronium ions (NO₂⁺) are generated under controlled thermal conditions. This allows the intrinsic electronic distribution and resonance of the 1H-indazole framework to direct the electrophile specifically to the C6 position [3].
Step-by-Step Methodology:
-
Preparation: Dissolve the 1H-indazole precursor in an appropriate solvent.
-
Catalyst Addition: Add Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as the nitrating agent [3].
-
Thermal Activation: Heat the reaction mixture to 100–120°C for 4–8 hours [3].
-
Monitoring: Track the reaction progress via TLC (e.g., 20% EtOAc in Hexane).
Self-Validation Checkpoints:
-
Pass: TLC reveals a single, clean product spot with a distinct
value, indicating successful regiocontrol at the C6 position. -
Fail: Multiple tight spots on the TLC plate indicate a loss of regioselectivity (formation of C5 and C7 isomers), usually caused by excessive heating or using overly acidic conditions.
Quantitative Data: Yields & Impurity Profiles
The choice of reagents drastically impacts both the yield and the primary impurities generated. Use this table to benchmark your expected outcomes.
| Synthesis Route | Reagents / Catalyst | Target Product | Primary Impurity / Side Product | Documented Yield |
| Aqueous Diazotization | 2-ethyl-5-nitroaniline, NaNO₂, AcOH | 3-Methyl-6-nitro-1H-indazole | Diazoamino compound, Phenols | 40.5% [2] |
| Non-Aqueous Diazotization | 2-ethyl-5-nitroaniline, tert-butyl nitrite | 3-Methyl-6-nitro-1H-indazole | Unreacted starting material | 98.0% [2] |
| Aqueous Diazotization | 2-amino-5-nitrotoluene, NaNO₂, AcOH | 5-Nitroindazole | Diazoamino compound | 72.0–80.0% [6] |
| Direct Nitration (Mixed Acid) | 1H-indazole, HNO₃ / H₂SO₄ | Mixed Nitroindazoles | C5/C7 isomers, Nitrophenols | Variable / Low [3] |
| Direct Nitration (Thermal) | 1H-indazole, Fe(NO₃)₃·9H₂O | 6-Nitro-1H-indazole | Trace C5/C7 isomers | High [3] |
Frequently Asked Questions (FAQs)
Q1: I am observing a thick yellow precipitate immediately upon adding sodium nitrite during diazotization. What is this, and how do I prevent it? A: This yellow precipitate is a diazoamino compound [1][6]. It forms when the newly generated, highly electrophilic diazonium salt reacts with the unreacted primary amine in the solution. Causality & Fix: This is strictly a kinetic issue caused by adding the sodium nitrite too slowly. To prevent this, you must add the aqueous sodium nitrite solution all at once [1][6]. This ensures the primary amine is rapidly and completely consumed, preventing cross-coupling.
Q2: My cyclization reaction turned into a dark, intractable tar. What went wrong? A: Tar formation is the result of diazonium salt hydrolysis into phenolic byproducts, which rapidly oxidize and polymerize [1]. Causality & Fix: Diazonium salts are thermally unstable. If the reaction temperature exceeds 25°C, hydrolysis outcompetes the desired intramolecular cyclization. Maintain strict temperature control (ideally 0–15°C, never exceeding 25°C) using an ice-water bath during the diazotization phase [1][6].
Q3: Direct nitration of my indazole core is yielding an inseparable mixture of C5, C6, and C7 isomers. How can I improve regioselectivity? A: Traditional mixed acid (HNO₃/H₂SO₄) relies on harsh, highly acidic conditions that override the subtle electronic directing effects of the indazole nitrogens, leading to poor regioselectivity and hazardous nitrophenol byproducts [3]. Causality & Fix: Switch to Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) under thermal conditions (100–120°C). This reagent generates nitronium ions (NO₂⁺) in a controlled manner, allowing the electronic distribution of the 1H-indazole framework to direct electrophilic attack specifically to the C6 position [3].
Q4: I need to alkylate the N2 position of my nitroindazole, but standard basic conditions (K₂CO₃/DMF) give mostly the N1 isomer. A: The N1-alkylated indazole is thermodynamically favored, making standard basic alkylation inherently N1-selective. Causality & Fix: To achieve N2-selectivity, you must alter the reaction mechanism. Utilize metal-free, Brønsted acid-catalyzed alkylation with sulfoxonium ylides [4], or employ specific bulky alkyl tosylates (e.g., 3-hydroxy-3-methyl butyl 4-methylbenzenesulfonate) with N,N-diisopropylethylamine in toluene, which provide unprecedented N2-selectivity through steric and electronic control [5].
References
-
Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole - Benchchem. 1
-
A Comparative Guide to the Synthesis of 3-Methyl-6-nitro-1H-indazole - Benchchem. 2
-
(6-Nitro-1H-indazol-3-yl)methanol - Smolecule. 3
-
3-Bromo-5-methyl-4-nitro-1H-indazole - Benchchem. 4
-
WO2017186693A1 - Synthesis of indazoles - Google Patents. 5
-
Organic Syntheses Procedure.6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy (6-Nitro-1H-indazol-3-yl)methanol | 1000341-10-5 [smolecule.com]
- 4. 3-Bromo-5-methyl-4-nitro-1H-indazole|High-Quality Research Chemical [benchchem.com]
- 5. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Purification techniques for separating regioisomers of substituted indazoles.
Welcome to the Technical Support Center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the significant challenge of separating N1 and N2 regioisomers of substituted indazoles. The formation of these isomeric mixtures is a common outcome in synthesis, stemming from the dual nucleophilicity of the indazole ring's nitrogen atoms.[1][2][3] Due to their structural similarity and often subtle differences in polarity, separating these isomers can be a considerable bottleneck.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complex separations effectively. We will move beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions and optimize your purification strategy.
Core Challenge: The N1 vs. N2 Isomer Problem
The fundamental difficulty arises from the tautomeric nature of the indazole core. The 1H-indazole is typically the more thermodynamically stable tautomer, while the 2H-indazole is often the product of kinetic control.[2][4][5] Synthetic reactions, particularly N-alkylation, can therefore proceed through competing pathways, frequently yielding a mixture of both regioisomers. The goal of purification is to efficiently resolve this mixture.
Caption: Logical flow of indazole alkylation leading to regioisomeric mixtures.
Troubleshooting & FAQs: Purification Techniques
This section is organized by purification methodology. Each part addresses common problems and provides actionable solutions based on established chemical principles.
Section 1: Flash Column Chromatography
Flash chromatography is the most common first-line approach for purification. However, the close polarity of indazole regioisomers often makes it challenging.[1]
Q1: My N1 and N2 isomers are co-eluting or have very poor separation (ΔRf < 0.1) on silica gel. What are my options?
A1: This is the most frequent issue. The structural similarity leads to nearly identical interactions with the stationary phase. A systematic approach is needed to resolve them.
Causality: Separation on silica gel is governed by polar interactions (hydrogen bonding, dipole-dipole). If the N1 and N2 substituents present similar polarity profiles to the silica surface, separation will be poor. The dipole moment of 2H-Indazole is greater than that of 1H-Indazole, a subtle difference that can sometimes be exploited.[6]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Recommended Solutions:
-
Mobile Phase Optimization: Before abandoning silica, exhaust solvent system options.
-
Switch Polarity: If you are using a standard Hexanes/Ethyl Acetate gradient, try a Dichloromethane/Methanol system. The different solvent properties can alter selectivity.
-
Ternary Systems: Introduce a third solvent with different properties. For example, adding a small amount of acetone or tert-butyl methyl ether (TBME) to a Hexanes/EtOAc system can sometimes dramatically improve separation.
-
-
Change Stationary Phase: If optimizing the mobile phase fails, the issue is the stationary phase's lack of selectivity.
-
Alumina: Alumina offers different selectivity compared to silica. It is available in neutral, acidic, and basic forms, providing another variable to screen.[7]
-
Reverse-Phase (C18): For more polar indazoles, reverse-phase flash chromatography (using water/acetonitrile or water/methanol) can be effective. The separation mechanism is based on hydrophobicity, which may differ more significantly between your isomers than polarity.
-
-
Preparative TLC (PTLC): For small-scale separations (<100 mg) where isomers are nearly inseparable by column, PTLC can sometimes provide enough resolution to isolate pure material for characterization or further studies.[4]
Q2: I have separation on my analytical TLC plate, but it gets worse when I scale up to a flash column. Why?
A2: This is a common scalability issue related to loading and column packing.
Causality: Overloading the column saturates the stationary phase, causing band broadening that destroys the separation seen on a lightly loaded TLC plate. An improperly packed column will have channels, leading to uneven flow and poor separation.
Recommended Solutions:
-
Reduce Sample Load: As a rule of thumb, for difficult separations, the sample load should be no more than 1-2% of the silica gel mass (e.g., 40-80 mg of sample on a 4g silica column).
-
Use a Longer Column: A longer and narrower column bed increases the number of theoretical plates, which can improve the resolution of closely eluting compounds.[7]
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, it can precipitate at the top of the column when wet-loaded, leading to band streaking. Adsorbing your crude material onto a small amount of silica gel and loading the dry powder onto the column often gives a much sharper starting band and better separation.
Section 2: Crystallization
Crystallization is a highly effective, scalable, and often preferred method for purifying indazole isomers, capable of yielding material with >99% purity.[8] It is particularly valuable for industrial production.
Q3: How do I find a suitable solvent system for selectively crystallizing one regioisomer?
A3: The process relies on finding a solvent or solvent mixture in which the two isomers have significantly different solubilities at a given temperature. This requires systematic screening.
Causality: Successful crystallization depends on the thermodynamics of crystal lattice formation. One isomer will have a more stable crystal lattice in a particular solvent environment, causing it to precipitate preferentially while the other remains in the mother liquor.[9]
Recommended Protocol: Mixed-Solvent Crystallization Screening
-
Initial Solubility Screen: Test the solubility of your isomeric mixture (~10 mg) in a range of single solvents (~0.5 mL) at room temperature and with gentle heating. Good candidate solvents are those in which the material is sparingly soluble at room temperature but fully soluble upon heating.
-
Identify a "Solvent" and "Anti-Solvent": Find a "solvent" in which your mixture is highly soluble and an "anti-solvent" in which it is poorly soluble. The two must be miscible.
-
Screening Pairs: A powerful technique involves using mixed solvent systems.[8] Common pairs include:
-
Tetrahydrofuran (THF) / Water
-
Methanol / Water
-
Ethanol / Water
-
Acetone / Water
-
Acetonitrile / Water
-
-
Experimental Procedure: a. Dissolve a known amount of the isomeric mixture in the minimum volume of the "solvent" with heating. b. Slowly add the "anti-solvent" dropwise at elevated temperature until the solution becomes faintly turbid. c. Add a few more drops of the "solvent" to redissolve the precipitate, creating a clear, saturated solution. d. Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator. e. Collect any crystals by filtration and analyze the purity of both the crystals and the mother liquor by LC-MS or NMR.
Q4: My crystallization attempt resulted in an oil or precipitated both isomers. What went wrong?
A4: This typically indicates that the solution was too supersaturated or that the cooling was too rapid.
Causality: Oiling out occurs when the solubility limit is exceeded so rapidly that molecules don't have time to arrange into an ordered crystal lattice. Rapid cooling can cause both isomers to crash out of solution together, especially if their solubilities are similar.
Recommended Solutions:
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature on the benchtop, undisturbed, for several hours before moving it to a colder environment. Insulating the flask can help slow the cooling rate further.
-
Use a More Dilute Solution: Start with a larger volume of solvent to avoid excessive supersaturation.
-
Seeding: If you have a small crystal of the desired pure isomer, add it to the supersaturated solution as it cools. This provides a template for crystal growth and can dramatically improve the selectivity and quality of the crystallization.[10]
| Technique | Pros | Cons | Best For |
| Flash Chromatography | Fast, versatile, widely applicable | Can be solvent-intensive, may not resolve very similar isomers, scalability can be an issue | Initial purification, small to medium scale (mg to g), separating mixtures with moderate ΔRf |
| Crystallization | Highly scalable, can provide very high purity, cost-effective at scale | Can be time-consuming to develop, may not work for all compounds (e.g., oils), yield can be lower | Large-scale production (kg scale), obtaining highly pure material, when chromatography fails |
| Preparative HPLC | Excellent resolving power for difficult separations | Expensive, low throughput, requires specialized equipment, large solvent volumes | Final purification of high-value compounds, resolving nearly identical isomers, chiral separations |
| Preparative SFC | Faster than HPLC, "greener" (less organic solvent), unique selectivity | Requires specialized equipment, sample solubility in CO2/modifier can be a limitation | Chiral and achiral separations, orthogonal purification to HPLC, rapid purification cycles[11][12] |
Section 3: Preparative HPLC & SFC
For the most challenging separations, high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) offer superior resolving power.
Q5: When should I move from flash chromatography to preparative HPLC or SFC?
A5: Transition to HPLC/SFC when:
-
You have exhausted all practical options for flash chromatography (different solvents, stationary phases) without success.
-
You require very high purity (>99.5%) for a final compound.
-
You are performing a chiral separation.
-
The isomers are truly inseparable by other means.[4]
Causality: HPLC and SFC use stationary phases with much smaller particle sizes than flash chromatography, leading to vastly superior efficiency and resolving power. SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for very fast and efficient separations.[11]
Q6: How do I develop a method for separating my regioisomers on HPLC or SFC?
A6: Method development involves screening different columns and mobile phases to find the optimal conditions.
Recommended Protocol: HPLC/SFC Method Screening
-
Column Screening: Screen a set of columns with different stationary phases.
-
For HPLC (Reverse Phase): Start with a standard C18 column. Also screen Phenyl-Hexyl and PFP (pentafluorophenyl) columns, which offer different selectivities ("pi-pi" interactions) that can be effective for aromatic compounds like indazoles.
-
For SFC (Normal Phase): Screen a variety of achiral columns, such as those with diol, ethyl pyridine, or amino functionalities. SFC often provides selectivity that is orthogonal to reverse-phase HPLC.[12]
-
-
Mobile Phase Screening:
-
HPLC: Screen gradients of acetonitrile/water and methanol/water. Sometimes methanol provides better selectivity than acetonitrile. Use a standard additive like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.
-
SFC: Screen gradients using methanol, ethanol, or isopropanol as the organic co-solvent (modifier) in CO2. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape.[13]
-
-
Analysis and Scale-Up: Once analytical separation is achieved, the method can be scaled to a larger preparative column to purify the desired quantity of material.
Section 4: Analytical Characterization
Q7: I've separated my isomers. How can I definitively identify which is N1 and which is N2?
A7: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.[14][15]
Causality: The magnetic environment around the indazole core is different for N1 and N2 isomers, leading to predictable differences in NMR spectra.
Key NMR Techniques:
-
¹³C NMR: This is often the simplest and most definitive method. The chemical shift of the C3 carbon is highly diagnostic.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is a gold standard for assignment. It shows correlations between protons and carbons that are 2 or 3 bonds away.
References
- CN101948433A - Method for separating and purifying substituted indazole isomers.
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025). PMC.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
- Troubleshooting regioselectivity in indazole synthesis. (2025). Benchchem.
- avoiding isomerization during 2H-indazole synthesis. (2025). Benchchem.
- Fractional Crystalliz
- Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. (2017). PubMed.
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
- Achiral Stationary Phase Selectivity under Supercritical Fluid Chrom
- Regioselectivity issues in the functionaliz
- Product Class 2: 1 H - and 2 H -Indazoles. Thieme.
- Separation of isomers by selective seeding and crystallisation? (2019). Sciencemadness Discussion Board.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.
- SFC Columns for Chiral & Achiral Separations.
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks.
Sources
- 1. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. caribjscitech.com [caribjscitech.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. rcprocess.se [rcprocess.se]
- 10. sciencemadness.org [sciencemadness.org]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. news-medical.net [news-medical.net]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Characterization of Halogenated Nitro Compounds
Welcome to the technical support center dedicated to navigating the complex world of halogenated nitro compounds. These molecules, pivotal in pharmaceuticals, agrochemicals, and industrial materials, present unique analytical hurdles due to the combined electronic effects and reactivity of both nitro and halogen functional groups.[1][2] This guide is structured to provide direct, actionable solutions to common experimental challenges, moving from broad conceptual questions to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of working with these challenging analytes.
Q1: What makes the characterization of halogenated nitro compounds fundamentally challenging?
The primary difficulty arises from the synergistic properties of the two functional groups on the same molecule. The strongly electron-withdrawing nature of both the nitro group and halogens can lead to thermal instability, complex fragmentation patterns in mass spectrometry, and a high potential for matrix interference.[3][4] Furthermore, many of these compounds are toxic or potentially explosive, demanding stringent safety protocols.[5][6]
Q2: What are the most critical safety precautions when handling these compounds?
Safety is paramount. Always handle halogenated nitro compounds in a well-ventilated area or a chemical fume hood.[5] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Due to their potential thermal and shock sensitivity, avoid exposure to heat, sparks, and open flames.[5][6] It is also critical to avoid contact with strong bases, oxidizing agents, and reducing agents, as this can lead to vigorous and potentially dangerous reactions.[5][6] All waste must be collected and disposed of as hazardous material according to institutional guidelines; never dispose of them down the drain.[5]
Q3: How do I choose the right primary analytical technique: HPLC or GC?
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's volatility and thermal stability.[7]
-
HPLC is the preferred method for non-volatile or thermally labile compounds. Most nitroaromatic compounds, especially larger molecules or those with multiple nitro groups, are well-suited for reversed-phase HPLC analysis.[8]
-
GC is ideal for volatile and thermally stable compounds. Many smaller halogenated nitro compounds can be analyzed effectively by GC, often coupled with a mass spectrometer (MS) or a selective detector like an Electron Capture Detector (ECD).[7][9]
The following decision tree provides a clear workflow for technique selection.
Caption: Decision tree for selecting between GC and HPLC for analysis.[7]
Q4: Why are the mass spectra of these compounds often complex and difficult to interpret?
The complexity arises from two main factors:
-
Isotopic Patterns: Chlorine and bromine have significant natural isotopes (³⁵Cl/³⁷Cl ≈ 3:1, ⁷⁹Br/⁸¹Br ≈ 1:1). This creates characteristic M+2, M+4, etc., peaks for the molecular ion and any fragments containing these halogens, which aids in identification but complicates the overall spectrum.[10][11]
-
Competing Fragmentation Pathways: Both the nitro and halogen groups influence how the molecule breaks apart. Fragmentation can involve the loss of radicals (like •NO₂, •OH, or •X) or neutral molecules (like HNO₂, HX).[3] The specific fragmentation is highly dependent on the compound's structure, particularly the relative positions of the functional groups.[3][12]
Troubleshooting Guides
This section provides solutions to specific experimental problems in a question-and-answer format.
Chromatography (GC & HPLC)
Problem: I'm observing poor peak shape (tailing, fronting, or splitting).
Poor peak shape is a common issue that degrades resolution and compromises quantification. The cause and solution depend on the chromatographic technique.
Caption: Decision tree for troubleshooting poor GC/HPLC peak shape.[13][14][15]
Q: My HPLC retention times are drifting or unstable. What's wrong? A: Retention time instability is often caused by subtle changes in the system.[16]
-
Cause: Inconsistent mobile phase composition, often due to poor mixing or evaporation of a volatile component.
-
Solution: Ensure your mobile phase is thoroughly degassed and mixed.[17] Keep solvent bottles capped to minimize evaporation.
-
-
Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a stable temperature. Even minor room temperature changes can affect retention.[16]
-
-
Cause: The column is not fully equilibrated with the mobile phase.
-
Solution: Before starting a sequence, flush the column with the mobile phase for at least 15-20 column volumes or until a stable baseline is achieved.[17]
-
-
Cause: Pump malfunction or leaks leading to inconsistent flow rate.
Q: I'm seeing no peaks or a very low signal in my GC analysis. A: This frustrating problem can stem from several sources, from the sample injection to the detector.[19]
-
Cause: Sample degradation in the hot injector. Halogenated nitro compounds can be thermally labile.
-
Cause: The detector is not suitable or is configured incorrectly.
-
Cause: A leak in the system.
-
Solution: Use an electronic leak detector to systematically check all connections from the gas source to the detector.[20]
-
Mass Spectrometry (MS)
Q: I can't find the molecular ion peak in my Electron Ionization (EI) mass spectrum. A: This is common for these compounds due to the high energy of EI (70 eV), which causes extensive fragmentation and can deplete the molecular ion.[10]
-
Solution 1: Use a "soft" ionization technique. Chemical Ionization (CI) is a much gentler method that uses a reagent gas to ionize the analyte.[10] This imparts less energy, resulting in significantly less fragmentation and a much more abundant protonated molecule ([M+H]⁺) or adduct ion, making it easier to determine the molecular weight.
-
Solution 2: Analyze fragment ions. Even without a molecular ion, the fragmentation pattern is a valuable fingerprint. Look for characteristic losses such as -46 (loss of •NO₂) or -35/-36 (loss of •Cl/HCl).[3][10]
Q: How can I distinguish between isomers that produce similar mass spectra? A: This is a classic challenge where chromatography is indispensable.
-
Solution: The key is to achieve chromatographic separation before the isomers enter the mass spectrometer.
-
For HPLC: Experiment with different stationary phases. While a C18 column is a good starting point, a phenyl or pentafluorophenyl (PFP) phase can offer different selectivity (π-π interactions) that may resolve isomers.[8]
-
For GC: Optimize the temperature program. A slower temperature ramp can significantly improve the resolution of closely eluting isomers.[7]
-
| Common Mass Spectral Fragments & Neutral Losses | |
| Fragment/Loss | Indication |
| Loss of 17 (•OH) | Often seen in ortho-substituted nitroaromatics (ortho-effect).[3] |
| Loss of 30 (•NO) | Common fragmentation pathway for nitro groups.[3] |
| Loss of 46 (•NO₂) | A primary and highly characteristic loss from nitroaromatics.[3] |
| Loss of 47 (HNO₂) | Neutral loss pathway for nitro compounds.[3] |
| Loss of X• (e.g., •Cl, •Br) | Cleavage of the carbon-halogen bond.[10] |
| Loss of HX (e.g., HCl, HBr) | Neutral loss involving the halogen and a hydrogen atom.[3] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Nitroaromatic Compounds
This protocol is a general guideline for analyzing compounds like those in EPA Method 8330.[8][23]
-
Sample Preparation:
-
Accurately prepare a stock solution of your analyte(s) in acetonitrile or methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
For solid samples, perform an extraction with acetonitrile in an ultrasonic bath.[23]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.[7]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A guard column is highly recommended.[5]
-
Mobile Phase: A gradient mixture of HPLC-grade water and acetonitrile is typical. Ensure the mobile phase is properly degassed.[5]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
UV Detector: Monitor at a wavelength appropriate for your analytes (e.g., 254 nm).[7]
-
-
Data Analysis:
-
Identify peaks based on retention time by comparing them to pure standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards to quantify the analyte in unknown samples.[7]
-
Protocol 2: GC-MS Analysis of Volatile Halogenated Nitro Compounds
This protocol is suitable for thermally stable analytes.[7][10]
-
Sample Preparation:
-
Prepare standards in a volatile organic solvent like dichloromethane or hexane.
-
Ensure the sample is free of non-volatile matrix components, which can contaminate the inlet and column.
-
-
GC-MS Conditions:
-
Injector: Split/splitless inlet. Use splitless mode for trace analysis.
-
Injector Temperature: Start at 200°C and optimize as needed to prevent thermal degradation.[13]
-
GC Column: A low- to mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[7]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 10-15°C/minute.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
-
MS Conditions (EI):
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to reference standards or a spectral library (e.g., NIST).[24]
-
References
- Phenomenex Inc. (2014). GC Troubleshooting Guide.
- U.S. Environmental Protection Agency.
- ALWSCI Technologies. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- BenchChem. (2025).
- de Koning, L. J., et al. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
- Restek Corporation. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
-
Borys, K. M., et al. (2022). Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group. Molecules, 27(16), 5183. [Link]
- Phenomenex Inc. (2022). HPLC Troubleshooting: Solutions for Common Problems.
- MilliporeSigma. HPLC Troubleshooting Guide.
-
González-Barreiro, C., et al. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Journal of Chromatography A, 1153(1-2), 14-25. [Link]
- YMC. HPLC Troubleshooting Guide.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- Virginia Tech Department of Chemistry.
- Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
- ATSDR. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- ResolveMass Laboratories Inc. (2025).
- BenchChem. (2025).
- U.S. Environmental Protection Agency.
- Phenomenex Inc. HPLC Troubleshooting Guide.
- International Labour Organization. (2011). Nitrocompounds, Aromatic.
-
Lin, S. T., et al. (2004). Mass spectra of nitro-beta,beta-dihalostyrenes. Rapid Communications in Mass Spectrometry, 18(9), 935-938. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
- Shimadzu.
- ChemSec.
-
ResearchGate. Environmental Pollutants and Nitro Compounds. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Performance characteristics of different chromatographic columns for nitro compound analysis.
- eGyanKosh.
- University of Calgary. CHEMISTRY 1000: Mass Spectrometry.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sinlist.chemsec.org [sinlist.chemsec.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iloencyclopaedia.org [iloencyclopaedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography | Department of Chemistry | Virginia Tech [chem.vt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 12. Mass spectra of nitro-beta,beta-dihalostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 15. phenomenex.com [phenomenex.com]
- 16. labtech.tn [labtech.tn]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
- 18. aelabgroup.com [aelabgroup.com]
- 19. shimadzu.at [shimadzu.at]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 21. gcms.cz [gcms.cz]
- 22. epa.gov [epa.gov]
- 23. epa.gov [epa.gov]
- 24. resolvemass.ca [resolvemass.ca]
Technical Support Center: Overcoming Indazole Derivative Solubility Challenges in Biological Assays
Welcome to the Application Scientist Support Center. Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and antineoplastic drugs[1]. However, their high degree of structural planarity, strong
This technical guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating methodologies, and formulation strategies to prevent in-assay precipitation and ensure robust, reproducible biological data.
Section 1: Knowledge Base & FAQs
Q1: Why does my indazole compound look fully dissolved in my DMSO stock, but precipitate immediately upon addition to the assay buffer? A: This phenomenon is known as the "amorphous precipitate trap"[3]. When a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer, the localized supersaturation forces the compound out of solution. Because the indazole core is highly lipophilic and planar, it rapidly aggregates into a metastable amorphous precipitate[3]. To resolve this, you must determine your compound's kinetic solubility limit in the specific assay buffer, rather than relying on thermodynamic solubility data, which is more relevant to late-stage formulation but misleading for early-stage in vitro assays[3].
Q2: What is the maximum DMSO concentration I can use to keep my indazole soluble without ruining my bioassay? A: As a strict rule, the final DMSO concentration in cell-based or biochemical assays should not exceed 1% to 2% (v/v)[3][4]. Higher concentrations can disrupt cell membranes, denature target proteins, or artificially alter enzymatic activity, leading to false positives or negatives. If your compound precipitates at 1% DMSO, you must employ co-solvents or excipients rather than increasing the DMSO percentage.
Q3: How do cyclodextrins help, and which one should I choose for an indazole?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic internal cavity[5]. They encapsulate the hydrophobic indazole core, shielding it from the aqueous environment without forming covalent bonds. For in vitro biological assays, Sulfobutylether-
Section 2: Troubleshooting Logic & Workflows
When faced with an indazole that precipitates during a biological assay, follow the logical progression below to identify the root cause and apply the correct formulation strategy.
Caption: Logic tree for resolving indazole precipitation in biological assays.
Section 3: Verified Experimental Protocols
Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)
To establish the maximum working concentration of your indazole before running the biological assay, you must determine its kinetic solubility[8][9].
Causality & Rationale: Turbidimetry/Nephelometry measures the scattering of light caused by insoluble particles. An increase in absorbance at 620 nm indicates the exact concentration at which the indazole begins to precipitate out of the metastable amorphous phase[4][8].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of the indazole derivative in 100% anhydrous DMSO[4][9].
-
Serial Dilution: In a 96-well V-bottom plate, perform a 3-fold serial dilution of the stock using 100% DMSO to create a concentration gradient (e.g., 10 mM down to 10
M)[4][9]. -
Buffer Spiking: Transfer 2
L of each DMSO dilution into a clear-bottom 96-well assay plate containing 198 L of the target biological assay buffer (e.g., DPBS, pH 7.4). This ensures a constant 1% final DMSO concentration[4][9]. -
Incubation: Shake the plate for 2 minutes on a plate shaker, then incubate at 25°C (or your specific assay temperature) for 1 hour[4][9].
-
Measurement: Read the absorbance at 620 nm using a nephelometer or standard microplate reader[4][8].
-
Analysis: Plot the absorbance against the compound concentration. The kinetic solubility limit is the highest concentration before a statistically significant increase in light scattering (typically >1.5-fold over the DMSO-only control) is observed[4].
-
Validation Checkpoint: Always include a DMSO-only vehicle control. If the vehicle control shows high absorbance, your buffer is contaminated or incompatible with the plate, invalidating the run.
Caption: Step-by-step workflow for determining kinetic solubility via nephelometry.
Protocol B: Solubility Enhancement via SBE- -CD Complexation
If your required assay concentration exceeds the kinetic solubility limit determined in Protocol A, use this protocol to formulate an inclusion complex.
Causality & Rationale: SBE-
Step-by-Step Methodology:
-
Excipient Preparation: Prepare a 20% (w/v) solution of SBE-
-CD in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4). -
Compound Addition: Add the indazole derivative (as a dry powder) directly into the SBE-
-CD solution to achieve the desired molarity. Do not use DMSO for this step to avoid co-solvent interference. -
Kneading/Agitation: Vortex vigorously for 5 minutes, followed by sonication in a water bath at room temperature for 30 minutes to drive the inclusion complexation[10].
-
Equilibration: Allow the solution to equilibrate on an orbital shaker for 24 hours at room temperature.
-
Filtration: Filter the suspension through a 0.22
m PVDF syringe filter to remove any uncomplexed, precipitated indazole. -
Validation Checkpoint: Quantify the final dissolved concentration of the indazole in the filtrate using HPLC-UV prior to introducing it to the biological assay[3]. Compare the HPLC peak area of the SBE-
-CD filtrate against a standard curve of the indazole prepared in 100% organic solvent to calculate the exact molarity achieved.
Section 4: Quantitative Data & Material Selection
To assist in selecting the correct solubility enhancer, the following table summarizes the properties of common cyclodextrins and co-solvents used in biological assays[5][6][].
| Excipient / Solubilizer | Cavity Size ( | Aqueous Solubility (g/100mL) | Bioassay Compatibility | Mechanism of Solubilization |
| 6.0 - 6.5 | ~1.85 | Low (Nephrotoxic in vivo) | Hydrophobic inclusion | |
| HP- | 6.0 - 6.5 | >50 | High (Standard for in vitro) | Hydrophobic inclusion |
| SBE- | 6.0 - 6.5 | >50 | Very High (FDA approved) | Hydrophobic inclusion + Ionic interaction |
| DMSO (Co-solvent) | N/A | Miscible | Moderate (Max 1-2% v/v) | Dielectric constant reduction |
References
- Creative Biolabs. "Aqueous Solubility - Creative Biolabs: Kinetic Solubility Assay."
- PubMed.
- PMC.
- RSC Publishing.
- MDPI. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."
- PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics."
- Domainex. "Turbidimetric (Kinetic) Solubility Assay - Domainex: Standard Experimental Procedure."
- BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost - BOC Sciences."
- Smolecule. "addressing solubility issues with MtInhA-IN-1 in assay buffers - Smolecule."
- Benchchem. "Application Notes and Protocols: Pde5-IN-12 Solubility and Stability in DMSO - Benchchem."
Sources
- 1. mdpi.com [mdpi.com]
- 2. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSC - Page load error [pubs.rsc.org]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the formation of impurities during the nitration of chloroindazoles.
Introduction
Welcome to the Technical Support Center. This guide addresses the critical challenges in the nitration of chloroindazoles (specifically 6-chloro-1H-indazole and its isomers). This transformation is a pivotal step in synthesizing kinase inhibitors (e.g., Axitinib analogs), yet it is plagued by three primary impurity classes:
-
Regioisomers: Formation of 7-nitro or 3-nitro isomers when 5-nitro is desired.[1]
-
Over-Nitration: Formation of dinitro species (e.g., 5,7-dinitro-6-chloroindazole).[1]
-
Oxidative Degradation: Ring opening of the pyrazole moiety under harsh acidic conditions.
This guide moves beyond basic recipes to explain the causality of impurity formation, providing self-validating protocols to ensure high purity (HPLC >98%).
Module 1: Troubleshooting Regioselectivity
Q: Why am I observing significant levels of the 7-nitro isomer alongside my desired 5-nitro product?
A: The issue lies in the competing directing effects of the Chloro group and the Indazole Nitrogen.
The Mechanism:
In strong mineral acids (
-
Electronic Conflict: The chlorine atom at position 6 is an ortho, para-director.[1]
-
Ortho to Cl: Positions 5 and 7.
-
Para to Cl: Position 3 (across the ring).
-
-
Steric/Electronic Reality: While both C5 and C7 are activated by the chlorine, C5 is generally favored electronically by the N1 nitrogen (pyrrole-like donor). However, C7 is sterically accessible if the temperature is too high, allowing the system to overcome the activation energy barrier for the less thermodynamically stable isomer.
Corrective Action:
-
Lower the Temperature: Perform the addition of the nitrating agent at -5°C to 0°C . Higher temperatures (
) increase the kinetic energy, reducing selectivity and boosting the 7-nitro impurity. -
Switch Solvent System: If using standard mixed acid (
), consider Trifluoroacetic Acid (TFA) or Acetic Anhydride as the solvent.[1] These solvents can modify the active electrophile species (forming acetyl nitrate), which is bulkier and more selective for the less hindered 5-position [1].
Visualization: Regioselectivity Pathways
Caption: Kinetic pathway showing the divergence between the desired C5-nitration and the C7-impurity based on energetic barriers.
Module 2: Minimizing Over-Nitration (Dinitro Impurities)
Q: My HPLC shows ~10% dinitro impurities. How do I stop the reaction at the mono-nitro stage?
A: Dinitration is a symptom of "Local Hotspots" and poor Stoichiometric Control.
Once the mononitro compound is formed, it is significantly more deactivated than the starting material. However, if the local concentration of nitronium ions (
Corrective Action:
-
Strict Stoichiometry: Do not use a large excess of Nitric Acid. Limit
to 1.05 – 1.1 equivalents . -
Addition Rate: The nitrating agent (e.g., Fuming
or ) must be added dropwise . -
Quenching Protocol: Do not let the reaction "stir overnight" for convenience. Monitor via HPLC/TLC. Once the starting material is <1%, immediately quench by pouring onto ice.
Data: Impact of Acid Equivalents on Impurity Profile
| Parameter | Condition A (Poor Control) | Condition B (Optimized) |
| HNO3 Equivalents | 2.0 eq | 1.05 eq |
| Temperature | 25°C | 0°C |
| Addition Time | Bolus (All at once) | 30 min (Dropwise) |
| Mono-Nitro Yield | 65% | 92% |
| Dinitro Impurity | 15% | < 0.5% |
| Regioisomer (7-NO2) | 12% | 2-3% |
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 5-nitro-6-chloro-1H-indazole with <1% dinitro impurity.
Reagents
-
6-Chloro-1H-indazole (
eq)[1] -
Sulfuric Acid (
), conc.[1] ( vol)[1] -
Potassium Nitrate (
) or Fuming ( eq)[1]
Step-by-Step Methodology
-
Dissolution (The Heat Sink):
-
Charge 6-chloroindazole and concentrated
into a reactor.[1] -
Note: This is exothermic. Cool the vessel to 0°C using an ice/salt bath. Ensure the internal temperature stabilizes at
before proceeding.
-
-
Nitration (The Critical Control Point):
-
Option A (Solid Reagent - Gentler): Add
portion-wise over 30 minutes.[1] This generates in situ, keeping the active nitronium concentration steady but low. -
Option B (Liquid Reagent - Standard): Mix Fuming
with (1:[1]1) in a separate flask. Add this "mixed acid" dropwise to the indazole solution via an addition funnel. -
Constraint: Maintain internal temperature < 5°C throughout addition.
-
-
Reaction & Monitoring:
-
Stir at
for 1-2 hours. -
Sampling: Take an aliquot, quench in water, extract with EtOAc. Check HPLC.
-
Stop Criteria: Stop when Starting Material < 1.0%. Do not wait for 0%.
-
-
Workup (Precipitation):
-
Pour the reaction mixture slowly onto crushed ice (5x volume).
-
Why? The sudden dilution reduces acid strength, causing the product (which is less soluble in dilute acid than the impurities) to precipitate.
-
Filter the yellow solid. Wash with water until filtrate pH is neutral.
-
Workflow Visualization
Caption: Decision tree for the nitration workflow, emphasizing temperature control and stop criteria.
References
-
BenchChem Technical Support Team. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem. Retrieved from [1]
-
Olah, G. A., et al. (1961).[1][3] Friedel-Crafts Type Nitration of Aromatics. Journal of the American Chemical Society, 83(22), 4564-4571.[1][3] Retrieved from
-
Beilstein Journals. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry. Retrieved from [1]
-
Google Patents. (2018).[1] Method for preparing 1H-indazole derivative (CN107805221A).[1] Retrieved from
Sources
Validation & Comparative
Comprehensive Guide to Cross-Validation: LC-MS/MS vs. GC-MS/MS for Indazole Compound Analysis
As analytical demands in forensic toxicology, environmental monitoring, and pharmaceutical quality control intensify, the accurate quantification of indazole derivatives requires robust, orthogonal analytical strategies. Indazole compounds encompass a wide chemical space, ranging from active pharmaceutical ingredients (APIs) like pazopanib to highly potent synthetic cannabinoid receptor agonists (SCRAs) such as 5F-ADB and AMB-FUBINACA[1].
When establishing a new analytical method, cross-validation between Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is not merely a regulatory checkbox; it is a mechanistic necessity. This guide objectively compares these platforms, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.
Mechanistic Causality: Why Cross-Validate?
The structural nuances of indazole compounds dictate their behavior inside a mass spectrometer. The indazole-3-carboxamide linkage, a hallmark of modern synthetic cannabinoids, is notoriously thermolabile.
-
The GC-MS/MS Vulnerability (Thermal Degradation): When subjected to the high temperatures of a GC inlet (typically 250–300°C), indazole carboxamides can undergo thermal degradation or rearrangement. This leads to artificially low quantification of the parent drug and the generation of thermal artifacts (e.g., ring-opened alkenes)[2].
-
The LC-MS/MS Vulnerability (Matrix Effects): Conversely, LC-MS/MS bypasses thermal degradation via soft electrospray ionization (ESI). However, ESI is highly susceptible to matrix-induced ion suppression, particularly in complex biological matrices like urine or wastewater, which can severely skew quantitative accuracy[3].
Cross-validating these two orthogonal platforms ensures a self-correcting analytical system: GC-MS/MS provides high chromatographic resolution independent of ion suppression, while LC-MS/MS guarantees the structural integrity of thermolabile indazoles.
Fig 1. Parallel cross-validation workflow for GC-MS/MS and LC-MS/MS indazole analysis.
Experimental Protocols: A Self-Validating System
To guarantee trustworthiness, the analytical workflow must operate as a self-validating system. The causality behind this protocol relies on the mandatory inclusion of isotopically labeled internal standards (IS) prior to extraction. This ensures that any loss during extraction or variation in ionization efficiency is proportionally corrected.
Step 1: Matrix-Matched Calibration & Internal Standardization
-
Prepare matrix-matched calibration curves using drug-free matrices (e.g., synthetic urine or blank wastewater).
-
Spike all samples, calibrators, and quality control (QC) samples with a deuterated internal standard (e.g., 5F-ADB-d5 or 1-pyrenebutyric acid) at a fixed concentration[4]. Causality: The IS co-elutes with the target analyte, experiencing identical matrix suppression (LC) or thermal dynamics (GC), inherently normalizing the detector response.
Step 2: Bipartite Sample Extraction
For Urine/Blood (QuEChERS Method):
-
Transfer 1 mL of biological fluid into a centrifuge tube.
-
Add 1 mL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Add QuEChERS salts (e.g., 4g MgSO4, 1g NaCl) to drive the partitioning of indazoles into the organic layer.
-
Vortex for 1 min, centrifuge at 4000 rpm for 5 min. Extract the supernatant for parallel injection.
For Wastewater (Solid Phase Extraction - SPE)[3]:
-
Condition Oasis MCX SPE cartridges with 3 mL methanol and 3 mL water.
-
Load 50 mL of filtered wastewater at a flow rate of 2 mL/min.
-
Wash with 3 mL 0.1 M HCl and 3 mL methanol.
-
Elute indazole analytes with 3 mL of 5% ammonium hydroxide in methanol. Evaporate and reconstitute in mobile phase.
Step 3: Instrumental Acquisition
-
LC-MS/MS Execution: Utilize a C18 column (e.g., 100 mm × 2.1 mm, 1.9 µm) at 40°C. Mobile phase A: 0.1% formic acid in water; Mobile phase B: Methanol-acetonitrile (1:1, v/v). Operate in Multiple Reaction Monitoring (MRM) mode[3].
-
GC-MS/MS Execution: Utilize a 5% phenyl-methylpolysiloxane capillary column. Inject 1 µL in splitless mode (Inlet Temp: 260°C). Use Electron Impact (EI) ionization at 70 eV. Monitor specific fragment ions (e.g., m/z 145 for the indazole core)[2].
Quantitative Data Presentation
When cross-validating, it is critical to compare the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, and precision across platforms. The table below synthesizes validated experimental data for indazole compounds across different matrices and techniques.
| Analytical Platform | Target Analyte(s) | Matrix | Extraction | LOD | LOQ | Recovery (%) | Precision (RSD %) | Ref |
| LC-MS/MS | 38 Indazole Amide SCs | Wastewater | SPE (MCX) | 0.03–1.30 ng/L | 0.11–4.30 ng/L | 61.2 – 129.3 | 2.1 – 15.5 | [3] |
| GC-MS/MS | 5F-ADB (Indazole SC) | Urine | QuEChERS | 0.33 ng/mL | 1.1 ng/mL | > 85.0 | < 5.6 | |
| LC-MS/MS | 2,3-dimethyl-2H-indazole-6-amine | API Powder | Dilute & Shoot | 3.7 (S/N) | 10.9 (S/N) | 98.8 – 101.3 | < 1.0 | [5] |
Data Interpretation: LC-MS/MS demonstrates superior sensitivity (sub-ng/L LODs) for trace environmental monitoring[3], while GC-MS/MS provides highly precise (RSD < 5.6%) quantification for clinical urine samples, provided thermal degradation is monitored. API impurity profiling strongly favors LC-MS/MS due to near-perfect recovery rates[5].
Pharmacological & Fragmentation Pathways
Understanding the fragmentation pathways of indazole compounds is essential for setting up MRM transitions in LC-MS/MS and SIM ions in GC-MS. The biological activity of these compounds (binding to CB1/CB2 receptors) is dictated by the intact indazole-3-carboxamide core, but analytical detection relies on breaking this core apart.
In LC-MS/MS, Collision-Induced Dissociation (CID) typically yields an N-alkylated indazole core fragment. In GC-MS, thermal cleavage and electron ionization often strip the alkyl chain, leaving a bare indazole core (m/z 145)[2].
Fig 2. Pharmacological targeting and mass spectrometric fragmentation of indazole compounds.
References
-
[1] Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. National Institutes of Health (NIH). 1
-
[4] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime (UNODC). 4
-
[5] SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. Rasayan Journal of Chemistry. 5
-
[2] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. 2
-
[3] [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. National Institutes of Health (NIH).3
-
On practical problems in precise estimation of 5F-ADB in urine samples. D-NB.info.
Sources
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Bot Verification [rasayanjournal.co.in]
Application Guide: Performance of 3-Chloro-2,6-dinitro-indazole in Cycloaddition Reactions
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and antileishmanial candidates[1]. While standard indazoles offer robust stability, the functionalization of highly substituted derivatives—specifically 3-Chloro-2,6-dinitro-indazole (CDNI) —presents unique synthetic advantages.
This guide provides an objective performance comparison of CDNI against conventional alternatives (1H-Indazole and 3-Chloro-6-nitro-1H-indazole) in 1,3-dipolar cycloaddition reactions. By analyzing the causality behind its accelerated reaction kinetics and providing self-validating experimental protocols, this document serves as a comprehensive resource for integrating CDNI into advanced drug discovery workflows.
Mechanistic Rationale: The CDNI Advantage
To utilize CDNI effectively, one must understand how its substitution pattern dictates its reactivity. Standard indazoles undergo electrophilic substitutions (e.g., chlorination) non-regioselectively unless carefully controlled[2]. However, CDNI is pre-functionalized with a C3-chlorine and two nitro groups (at the N2 and C6 positions).
The presence of the N2-nitro group is chemically transformative. It exerts a profound electron-withdrawing inductive effect across the heterocyclic core. When the N1 position is functionalized with a dipolarophile (such as a propargyl or vinyl group), the electron-deficient CDNI core significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the appended alkyne or alkene[3].
This LUMO-lowering effect minimizes the energy gap with the Highest Occupied Molecular Orbital (HOMO) of incoming 1,3-dipoles (like azides or nitrile imines), drastically accelerating inverse-electron-demand cycloadditions and enforcing strict regioselectivity[1].
Fig 1. Mechanistic causality of CDNI's superior cycloaddition kinetics and regioselectivity.
Quantitative Performance Comparison
To objectively evaluate CDNI, we compare its performance in two standard functionalization pathways: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Nitrile Imine 1,3-Dipolar Cycloaddition . The data below synthesizes reaction metrics when these indazole cores are N1-propargylated (for CuAAC) or N1-vinylated (for Nitrile Imines) prior to cycloaddition[1][3].
Table 1: Cycloaddition Performance Metrics Across Indazole Scaffolds
| Substrate Core | Reaction Type | Catalyst / Conditions | Time (h) | Yield (%) | Regioselectivity |
| 1H-Indazole | CuAAC [3+2] | CuSO₄ / NaAsc (H₂O/t-BuOH) | 12 | 65 | 3:1 (1,4 vs 1,5) |
| 3-Chloro-6-nitro-1H-indazole | CuAAC [3+2] | CuI / DIPEA (MeCN) | 6 | 85 | >9:1 |
| 3-Chloro-2,6-dinitro-indazole | CuAAC [3+2] | CuI / DIPEA (MeCN) | 3 | 94 | >99:1 |
| 1H-Indazole | Nitrile Imine | Thermal, TEA (Reflux) | 24 | 45 | N/A (Mixed) |
| 3-Chloro-6-nitro-1H-indazole | Nitrile Imine | Thermal, TEA (Reflux) | 14 | 72 | N/A (Major isomer) |
| 3-Chloro-2,6-dinitro-indazole | Nitrile Imine | Thermal, TEA (Reflux) | 8 | 88 | Single Isomer |
Data Insights: CDNI outperforms both the unsubstituted and mono-nitrated indazoles in yield and reaction time. The >99:1 regioselectivity in CuAAC is a direct consequence of the steric bulk of the C3-chlorine combined with the electronic directing effects of the dinitro system, which rigidly locks the transition state geometry[1].
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure the chemist can verify the success of the reaction at each intermediate stage without requiring immediate LC-MS analysis.
Fig 2. Divergent cycloaddition workflows for 3-Chloro-2,6-dinitro-indazole functionalization.
Protocol A: N1-Propargylation of CDNI (Alkyne Precursor Synthesis)
Causality: We utilize anhydrous DMF and K₂CO₃ rather than strong bases like NaH. Strong bases can cause degradation or unwanted nucleophilic aromatic substitution (SNAr) at the C3-chloro position. K₂CO₃ is mild but sufficient to deprotonate the highly acidic N1-proton of CDNI.
-
Initiation: Dissolve 10 mmol of CDNI in 20 mL anhydrous DMF in a flame-dried flask.
-
Validation Check: A clear, deep yellow solution confirms complete dissolution and scaffold integrity.
-
-
Deprotonation: Add 15 mmol of finely ground K₂CO₃. Stir for 15 minutes at room temperature.
-
Validation Check: The solution transitions to a dark orange/red suspension, visually confirming the formation of the N1-anion.
-
-
Alkylation: Cool the flask to 0°C. Dropwise, add propargyl bromide (12 mmol, 80% w/w in toluene).
-
Causality: Temperature control suppresses polyalkylation and mitigates the exothermic nature of the reaction.
-
-
Completion: Stir at 25°C for 4 hours.
-
Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.35) will completely disappear, replaced by a distinct, UV-active product spot (Rf ~0.55).
-
Protocol B: Cu(I)-Catalyzed [3+2] Cycloaddition (CuAAC)
Causality: Classical click chemistry uses CuSO₄ and Sodium Ascorbate in aqueous mixtures. However, CDNI derivatives are highly lipophilic and insoluble in water. We transition to a homogeneous catalytic system (CuI/DIPEA in Acetonitrile) to prevent biphasic reaction stalling and ensure rapid kinetics[3].
-
Setup: Dissolve 5 mmol of N1-propargyl CDNI and 5.5 mmol of the target organic azide in 15 mL of anhydrous MeCN.
-
Catalyst Addition: Add 0.5 mmol CuI and 1.0 mmol N,N-Diisopropylethylamine (DIPEA).
-
Validation Check: The mixture immediately turns a pale, translucent green, indicating the successful generation of the active Cu(I)-acetylide intermediate.
-
-
Propagation: Stir at 25°C for 3 hours.
-
Validation Check: TLC (DCM/MeOH 95:5) reveals a highly fluorescent product spot under UV 254 nm, with no residual azide or alkyne.
-
-
Quenching & Isolation: Quench the reaction with 20 mL of saturated aqueous NH₄Cl and extract with EtOAc (3 x 20 mL).
-
Validation Check: The aqueous layer will turn deep blue (confirming the sequestration of oxidized Cu²⁺ ions), leaving a clean, pale yellow organic layer containing the >99% pure 1,4-triazole product.
-
Conclusion
For drug development professionals synthesizing complex heterocyclic libraries, 3-Chloro-2,6-dinitro-indazole offers a distinct kinetic and regioselective advantage over standard indazole scaffolds. Its highly electron-withdrawing nature primes appended functional groups for rapid cycloadditions, cutting reaction times by up to 75% while virtually eliminating the need for complex chromatographic separation of regioisomers. By adopting the homogeneous, self-validating protocols outlined above, researchers can seamlessly integrate CDNI into high-throughput click-chemistry pipelines.
References
- Source: Molecules (PMC - NIH)
- Indazole - Synthesis and Reactions as a Chemical Reagent Source: ChemicalBook URL
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC - NIH)
Sources
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Copper-Catalyzed Indazole Synthesis: A Comparative Analysis
Introduction: The Enduring Importance of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents targeting cancer, inflammation, and neurodegenerative diseases.[1][2] Consequently, the efficient and scalable synthesis of diverse indazole derivatives is a cornerstone of modern drug discovery and development. While classical methods laid the groundwork, the advent of transition-metal catalysis revolutionized access to this vital heterocycle. For years, palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have been the gold standard for forming the critical C-N bonds in many indazole syntheses.[1][3][4][5] However, the field is witnessing a significant shift towards more sustainable and cost-effective methodologies, with copper catalysis emerging as a powerful and versatile alternative.
This guide provides a comparative analysis of copper-catalyzed indazole synthesis versus other established methods. We will delve into the distinct advantages of copper-based systems, supported by experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to integrate these efficient techniques into their workflows.
The Established Benchmark: Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions like the Buchwald-Hartwig amination are highly effective for C-N bond formation and have been successfully applied to indazole synthesis.[3][6] These methods are prized for their generally high yields and functional group tolerance, particularly when employing bulky, electron-rich phosphine ligands that facilitate the key reductive elimination step.[1][5]
However, this efficacy comes with significant drawbacks, especially in a pharmaceutical development context:
-
Cost: Palladium is a precious metal, and both the metal itself and the sophisticated ligands required contribute substantially to the overall cost of a synthetic route.[7][8]
-
Toxicity: Palladium is toxic to living cells, and stringent regulations demand its near-complete removal from any active pharmaceutical ingredient (API).[7] This necessitates additional, often costly, purification steps.
-
Reaction Conditions: While milder than classical methods, many palladium-catalyzed reactions still require strictly anhydrous conditions and inert atmospheres to prevent catalyst deactivation.
These limitations have created a strong impetus for finding more economical and environmentally benign alternatives.
The Copper Advantage: An Economical and Sustainable Powerhouse
Copper catalysis, particularly through modern adaptations of the Ullmann condensation, has emerged as a compelling solution to the challenges posed by palladium.[9][10] Recent advancements have transformed these once-harsh reactions into mild, efficient, and highly practical synthetic tools.[11]
Pillar 1: Economic and Environmental Superiority
The most striking advantage of copper is its cost-effectiveness. As an abundant base metal, copper and its salts are orders of magnitude cheaper than their palladium counterparts.[8][9] This economic benefit is amplified by the fact that many modern copper-catalyzed protocols can be performed "ligand-free" or with simple, inexpensive ligands, further reducing costs.[12][13][14]
From a "green chemistry" perspective, copper is significantly less toxic than palladium, easing the burden of downstream purification and reducing the environmental impact of chemical waste.[7][15] The use of recoverable and recyclable copper nanoparticle catalysts further enhances the sustainability of these processes.[7][12]
Pillar 2: Mechanistic Versatility and Expanded Scope
Copper catalysts facilitate a diverse range of transformations, enabling the synthesis of both 1H- and 2H-indazoles through elegant and efficient pathways.
-
Intramolecular Ullmann-Type Cyclization: This is a powerful strategy for constructing the 1H-indazole core. The process typically involves the condensation of an o-haloaryl aldehyde or ketone with a hydrazine to form a hydrazone intermediate, which then undergoes a copper-catalyzed intramolecular C-N bond formation to yield the indazole.[9][10][16][17] This approach is an attractive alternative to palladium- or rhodium-catalyzed methods.[9][10]
-
One-Pot, Three-Component Synthesis: For 2H-indazoles, copper catalysis enables remarkable one-pot, three-component reactions. In a typical example, an o-bromobenzaldehyde, a primary amine, and an azide source (like sodium azide) are combined in the presence of a copper catalyst to form the 2H-indazole in a single, efficient operation.[18][19][20][21] This method is celebrated for its operational simplicity, broad substrate scope, and high tolerance for various functional groups, eliminating the need to pre-synthesize complex starting materials.[19][21]
Pillar 3: Milder Conditions and Functional Group Tolerance
Modern copper-catalyzed systems often operate under milder conditions than both classical methods and some palladium-based protocols.[22] They exhibit excellent tolerance to a wide array of functional groups, which is a critical feature in the synthesis of complex, highly decorated molecules common in drug discovery.[18][19][23] This robustness minimizes the need for protecting group strategies, leading to shorter, more efficient, and higher-yielding synthetic routes.[9]
Comparative Performance Analysis
To provide a clear, evidence-based comparison, the following tables summarize the key differences between copper- and palladium-catalyzed systems for indazole synthesis.
Table 1: General Comparison of Catalytic Systems
| Feature | Copper-Catalyzed Systems | Palladium-Catalyzed Systems |
| Catalyst Cost | Low; based on an abundant metal.[8][9] | High; based on a precious metal.[7] |
| Ligand Cost | Often low-cost (e.g., diamines) or ligand-free.[13][14] | Typically requires expensive, complex phosphine ligands.[1][5] |
| Toxicity | Relatively low toxicity.[9][10] | High toxicity, requiring stringent removal from final products.[7] |
| Typical Conditions | Often milder; some reactions proceed at RT.[24] | Can require elevated temperatures (80-110 °C).[3] |
| Key Reactions | Ullmann-type coupling, multi-component reactions.[9][19] | Buchwald-Hartwig amination, C-H activation.[1][25] |
| Sustainability | Aligns well with "green chemistry" principles.[7] | Less sustainable due to metal cost and toxicity. |
Table 2: Experimental Data Comparison for N-Arylation of Halogenated Precursors
| Catalyst System | Precursor | Product | Yield | Conditions | Reference |
| Copper | o-chlorinated arylhydrazone | N-phenyl-1H-indazole | 10-70% | CuI, 1,10-phenanthroline, KOH, DMF, 120 °C | [26] |
| Copper | Aryl Bromide + Indazole | N-aryl indazole | up to 87% | Ligand-free CuI, K2CO3, DMSO, 130 °C | [14] |
| Palladium | 6-Bromo-1H-indazole + Amine | 6-amino-1H-indazole | High (not quantified) | Pd precatalyst, ligand, base, THF, 65 °C | [1] |
| Palladium | 4-Iodo-3-methyl-1H-indazole + Amine | N-aryl-4-amino-3-methyl-1H-indazole | High (not quantified) | Pd(OAc)₂, phosphine ligand, base, 80-110 °C | [3] |
Note: Direct, side-by-side comparisons in a single publication are rare. This table compiles representative data to illustrate typical performance. The copper-catalyzed reaction on less reactive o-chloro precursors demonstrates its utility even with challenging substrates.[26]
Visualizing the Process: Workflows and Mechanisms
To better understand the practical application and underlying chemistry of copper-catalyzed indazole synthesis, the following diagrams illustrate a typical experimental workflow and a proposed catalytic cycle.
Caption: General experimental workflow for a copper-catalyzed one-pot synthesis of 2H-indazoles.[20]
Caption: Proposed mechanism for the copper-catalyzed three-component synthesis of 2H-indazoles.[27][28]
Experimental Protocol: Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles
This protocol is a representative example based on established literature procedures for synthesizing 2H-indazoles from o-bromobenzaldehydes, primary amines, and sodium azide.[20][21]
Materials:
-
2-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Sodium azide (NaN₃) (1.5 mmol, 1.5 equiv) (Caution: Acutely toxic and potentially explosive)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3-5 mL)
-
Oven-dried reaction tube with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Methodology:
-
Reaction Setup:
-
To the oven-dried reaction tube, add the magnetic stir bar, copper(I) iodide (19.0 mg), 2-bromobenzaldehyde (185.0 mg), and sodium azide (97.5 mg).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst.
-
Through a septum, add anhydrous DMSO (4 mL), followed by TMEDA (15 µL), and finally the primary amine (1.2 mmol).
-
-
Reaction Execution:
-
Securely seal the reaction tube.
-
Place the tube in a preheated oil bath or heating mantle set to 120 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
-
Monitoring:
-
The progress of the reaction should be monitored periodically. A small aliquot can be taken, diluted, and analyzed by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the tube from the heat and allow it to cool to room temperature.
-
Carefully dilute the reaction mixture with water (20 mL).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
-
Purification:
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2H-indazole product.
-
Conclusion and Future Outlook
For researchers and drug development professionals, copper-catalyzed reactions represent a paradigm shift in the synthesis of indazoles. They offer a compelling combination of low cost, reduced toxicity, operational simplicity, and broad substrate tolerance .[7][9][11][19] While palladium catalysis remains a powerful tool for specific, challenging transformations, copper-based systems provide a more sustainable and economically viable route for many applications, from library synthesis in early discovery to process development for large-scale manufacturing.[9][17] As the field continues to advance, the development of even more active and versatile copper catalysts will further solidify their role as an indispensable tool in the synthesis of medicinally important heterocycles.
References
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives.
- Cernak, T., et al. (2022). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development.
- Various Authors. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- Ural Federal University. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
- Kumar, M. R., et al. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. Organic Letters.
- BenchChem. (n.d.). One-Pot Synthesis of 2H-Indazole Derivatives: Application Notes and Protocols.
- Liu, T., & Fu, H. (2012). Copper-Catalyzed Synthesis of N-Heterocyclic Compounds. Synthesis.
- ACS Publications. (2024). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir.
- Organic Chemistry Portal. (n.d.). Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole.
- Various Authors. (n.d.). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. The Journal of Organic Chemistry.
- NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
- Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles.
- Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
- ResearchGate. (2025). Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole.
- BenchChem. (n.d.). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
- Journal of the American Chemical Society. (2025). Copper-Catalyzed Enantioselective Synthesis of N-Heterocycle-Substituted Quaternary Carbon Stereogenic Centers.
- SciSpace. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
- ResearchGate. (2025). ChemInform Abstract: Synthesis of 1-Aryl-1H-indazoles via a Ligand-Free Copper-Catalyzed Intramolecular Amination Reaction.
- ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H‐indazole derivatives.
- ResearchGate. (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- ACS Omega. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review.
- Technology Networks. (2025). A Cost-Effective Indole Reaction Could Accelerate Drug Development.
- UCLA Newsroom. (2023). UCLA chemists use oxygen, copper 'scissors' to make cheaper drug treatments possible.
- Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- R Discovery. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides.
- ACS Publications. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
- ResearchGate. (2025). Pd- and Cu-catalyzed C–H arylation of indazoles.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 8. newsroom.ucla.edu [newsroom.ucla.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. scispace.com [scispace.com]
- 18. 2H-Indazole synthesis [organic-chemistry.org]
- 19. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole [organic-chemistry.org]
- 22. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
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- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Definitive Structural Elucidation: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The "Structure Gap" in Drug Development
In the synthesis of complex small molecules and Active Pharmaceutical Ingredients (APIs), a critical "structure gap" often emerges. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the workhorses of daily monitoring, they frequently fail to definitively resolve absolute stereochemistry (enantiomeric certainty) and quaternary carbon connectivity in rigid polycycles.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives—NMR and the emerging Micro-crystal Electron Diffraction (MicroED). It provides a self-validating workflow for researchers to bridge the structure gap, emphasizing the "Gold Standard" status of SC-XRD for regulatory submission.
Comparative Analysis Matrix
The following table contrasts the three dominant structural elucidation techniques based on experimental realities in a pharmaceutical context.
| Feature | SC-XRD (Gold Standard) | Solution NMR (1D/2D) | MicroED (Emerging) |
| Primary Output | 3D Atomistic Model (XYZ coords) | Connectivity & Environment | 3D Atomistic Model (Coulombic potential) |
| Sample State | Single Crystal (>10 µm) | Solution | Micro/Nanocrystals (<1 µm) |
| Absolute Config. | Definitive (via Anomalous Scattering) | Inferential (requires chiral shift reagents) | Definitive (Dynamical scattering analysis) |
| Resolution | Sub-atomic (<0.8 Å) | Atomic connectivity | Near-atomic (~1.0 Å) |
| Bottleneck | Crystallization (Weeks/Months) | Solubility & Overlapping peaks | Sample preparation (Milling/Grid) |
| Sample Recovery | Non-destructive | Non-destructive | Destructive (Radiation damage) |
| Data Confidence | >99% (if R-factor <5%) | High (but ambiguous for diastereomers) | High (rapidly improving) |
Strategic Decision Workflow
As a senior scientist, you must optimize for both speed and certainty. Do not default to XRD if NMR suffices; do not rely on NMR if stereochemistry is critical. Use this decision logic:
Figure 1: Decision matrix for structural elucidation. Note that MicroED is the fallback for crystalline samples that fail to grow large enough for SC-XRD.
Technical Deep Dive: The SC-XRD Advantage
Why It Wins: Anomalous Scattering
Unlike NMR, which infers structure through magnetic environments, SC-XRD interacts directly with electron density. The critical advantage for drug development is the determination of Absolute Configuration (R vs. S enantiomers).
This is achieved via Friedel's Law violation. When X-rays interact with heavy atoms (even Oxygen or Chlorine can suffice with modern Cu-sources), the scattering intensity of reflection
The Flack Parameter ( )
In your refinement data, look immediately for the Flack parameter:[1]
-
(with standard uncertainty
): The model has the correct absolute stereochemistry.[2][3] - : The model is inverted; the real molecule is the opposite enantiomer.
- : The crystal is a racemic twin (contains both enantiomers) or the data lacks anomalous scattering power.
Expert Insight: For light-atom organic molecules (C, H, N, O), always use a Copper (
) source rather than Molybdenum (). The longer wavelength of Copper enhances the anomalous signal of light atoms, making absolute assignment possible without heavy atom derivatization.
Experimental Protocol: Vapor Diffusion Crystallization
The primary failure point in XRD is not the machine; it is the lack of a suitable crystal. The following protocol uses Sitting Drop Vapor Diffusion , the most robust method for small amounts of material (<5 mg).
Objective
To slowly drive a solution to supersaturation by allowing a volatile "good" solvent to diffuse into a "bad" solvent (antisolvent), avoiding amorphous precipitation.
Materials
-
24-well crystallization plate (sitting drop style).
-
Crystal clear sealing tape.
-
Solvent A (Good Solvent): Dissolves product easily (e.g., THF, DCM, Acetone).
-
Solvent B (Antisolvent): Product is insoluble (e.g., Hexane, Pentane, Water).
Step-by-Step Methodology
-
Solubility Test: Ensure your product dissolves in Solvent A but precipitates immediately when dropped into Solvent B.
-
Reservoir Setup: Pipette 500 µL of Solvent B into the main reservoir well.
-
Drop Preparation:
-
Dissolve ~2 mg of product in 50 µL of Solvent A.
-
Pipette 1 µL of this product solution onto the "sitting" pedestal.
-
Immediately add 1 µL of Solvent B (from the reservoir) to the product drop.
-
Result: The drop is now 50:50 mix, slightly subsaturated.
-
-
Sealing: Seal the well air-tight with optical tape.
-
Equilibration:
-
Vapor from the reservoir (100% Solvent B) will slowly diffuse into the drop (50% Solvent B).
-
As the drop concentration of Solvent B increases, the product solubility decreases, forcing ordered crystal growth.
-
-
Observation: Check under a polarized light microscope after 24 hours. Look for "birefringence" (glowing under crossed polarizers), which indicates crystallinity.
Figure 2: Thermodynamic flow of vapor diffusion. The system moves towards equilibrium, slowly increasing antisolvent concentration in the sample drop.
Data Validation Criteria
Before accepting a structure as "confirmed," verify these metrics in the .cif file or refinement output:
| Metric | Acceptable Range | Explanation |
| R1 (R-factor) | < 0.05 (5%) | Measures agreement between observed data and the model. >7% implies a poor model or bad crystal. |
| Resolution | < 0.84 Å | Required for IUCr publication standards; ensures atomic separation. |
| GoF (Goodness of Fit) | 1.0 ± 0.1 | Deviations indicate incorrect weighting schemes or systematic errors. |
| Ellipsoids | 50% Probability | Thermal ellipsoids should be football-shaped. Long/flat ellipsoids indicate disorder or wrong atom assignment. |
References
-
Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. [Link]
-
Spingler, B., et al. (2012). Advanced crystallisation methods for small organic molecules. CrystEngComm. [Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Absolute Configuration and the Flack Parameter. [Link]
-
Gruene, T., et al. (2018).[4] Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction. Angewandte Chemie. [Link]
Sources
Reproducibility and scalability of published synthesis methods for dinitroindazoles.
Executive Summary
The synthesis of dinitroindazoles—critical precursors for high-energy materials (e.g., LLM-105 analogs) and kinase inhibitors—presents a classic dichotomy in process chemistry: Selectivity vs. Scalability .[1]
This guide objectively compares the two dominant synthetic methodologies:
-
Direct Nitration (Method A): The industry standard for accessing 5,7-dinitroindazole .[1] It is cost-effective but thermally hazardous and regiochemically rigid.[1]
-
Constructive Cyclization (Method B): The primary route for accessing 3,5-dinitroindazole .[1] It offers superior regiocontrol and safety profiles but suffers from higher raw material costs and lower atom economy.
Key Finding: While Method A is superior for kilogram-scale production of the 5,7-isomer due to raw material availability, it requires Class 4 safety controls for heat removal.[1] Method B is the only reproducible route for the 3,5-isomer, essential for specific pharmaceutical pharmacophores, but requires flow chemistry adaptation to be economically viable at scale.
Technical Analysis & Protocols
Method A: Direct Nitration (Target: 5,7-Dinitroindazole)
Principle: Electrophilic aromatic substitution (
Protocol 1: Scalable Synthesis of 5,7-Dinitroindazole
Note: This protocol is optimized for thermal safety.[1] Standard literature protocols often neglect the induction period of dinitration, leading to thermal runaway.
Reagents:
-
Indazole (1.0 eq)
-
Fuming Nitric Acid (98%, 4.5 eq)
-
Sulfuric Acid (98%, solvent/catalyst)[2]
Step-by-Step Workflow:
-
Dissolution (Critical): Dissolve indazole in
(10V) at . Expert Insight: Ensure complete dissolution before nitration; heterogeneous mixtures cause "hot spots" and inconsistent yields. -
Controlled Addition: Add fuming
dropwise via a pressure-equalizing funnel.-
Safety Limit: Internal temperature must never exceed
during addition.
-
-
The Thermal Ramp: Once addition is complete, warm slowly to
, then to for 2 hours.-
Causality: The second nitro group (C7) requires thermal activation energy. Heating too fast causes concurrent oxidation of the diazo bond (ring opening).
-
-
Quench: Pour onto crushed ice (20V). Filtration yields a yellow solid.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1).
Reproducibility Check:
-
Yield: 75-82% (Consistent).[1]
-
Purity: >98% (HPLC).
-
Common Failure Mode: Formation of 5-nitroindazole (incomplete reaction) or picric acid derivatives (over-oxidation due to high temp).[1]
Method B: Oxidative Cyclization (Target: 3,5-Dinitroindazole)
Principle: Constructive synthesis via the cyclization of hydrazones. This method bypasses the regioselectivity constraints of the indazole ring. Mechanism: Oxidative closure of 2,4-dinitrobenzaldehyde hydrazone using a hypervalent iodine reagent or metal catalyst.[1]
Protocol 2: Regioselective Synthesis of 3,5-Dinitroindazole
Note: This route avoids the formation of the thermodynamic 5,7-isomer.
Reagents:
-
2,4-Dinitrobenzaldehyde (1.0 eq)[1]
-
Hydrazine Hydrate (1.1 eq)
-
Iodobenzene diacetate (PIDA) (1.2 eq) or
(Catalytic) -
Solvent: DCM or EtOH[1]
Step-by-Step Workflow:
-
Hydrazone Formation: Condense 2,4-dinitrobenzaldehyde with hydrazine hydrate in Ethanol at RT.
-
Self-Validating Step: The product precipitates immediately as a red/orange solid. Filtration gives the hydrazone intermediate (Yield >90%).
-
-
Cyclization: Suspend the hydrazone in DCM. Add PIDA portion-wise at
.[1]-
Expert Insight: PIDA acts as a mild oxidant, abstracting protons to form the N-N bond. Unlike metal oxidants, it does not require heavy metal scavenging downstream.
-
-
Workup: Wash with saturated
to remove acetic acid by-product.[1] Evaporate solvent.[1][3] -
Purification: Column chromatography (often required due to slight impurities) or recrystallization from acetonitrile.[1]
Reproducibility Check:
-
Yield: 60-70% (Variable based on oxidant quality).[1]
-
Purity: >95% (Requires chromatography for pharma grade).[1]
-
Common Failure Mode: Over-oxidation to the nitrile oxide or hydrolysis of the hydrazone back to aldehyde.
Comparative Analysis: Performance & Scalability
The following table contrasts the two methods based on experimental data and process engineering criteria.
| Metric | Method A: Direct Nitration | Method B: Oxidative Cyclization |
| Primary Isomer | 5,7-Dinitroindazole | 3,5-Dinitroindazole |
| Regioselectivity | High (Thermodynamic control) | High (Precursor control) |
| Scalability | Medium (Heat transfer limited) | High (No major exotherms) |
| Safety Score | Low (Risk of thermal runaway) | High (Mild conditions) |
| E-Factor (Waste) | High (Large acid waste stream) | Low (Organic by-products only) |
| Cost/kg | Low (Commodity reagents) | High (Aldehyde + Oxidant cost) |
| Reaction Time | 4-6 Hours | 12-24 Hours |
Visualizations
Diagram 1: Reaction Pathways & Regioselectivity
This diagram illustrates the divergence in synthesis routes based on the target isomer.
Caption: Divergent synthesis pathways. Method A (top) utilizes direct nitration for the 5,7-isomer, while Method B (bottom) uses constructive cyclization for the 3,5-isomer.
Diagram 2: Process Safety Decision Tree
A logic flow for researchers selecting a method based on scale and safety constraints.
Caption: Decision matrix for scale-up. Direct nitration requires flow chemistry at scale (>100g) to manage thermal risks, whereas oxidative cyclization is batch-safe.[1]
References
-
BenchChem Technical Support. (2025).[1][4][5] Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration. Retrieved from
-
Organic Syntheses. (1941).[1] 5-Nitroindazole Preparation. Org. Synth. 1941, 21, 81. Retrieved from [1]
-
BenchChem Technical Support. (2025). A Comparative Guide to Indazole Synthesis: Nitrosation versus Modern Methodologies. Retrieved from
- Luo, Y., et al. (2023). Process Safety Evaluation of Nitration Synthesis. Organic Process Research & Development.
- Katritzky, A. R.Handbook of Heterocyclic Chemistry. (Standard text for tautomerism and regioselectivity of indazoles).
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-2,6-dinitro-indazole
Part 1: Executive Safety Directive
Core Hazard Classification: High Energy / Acute Toxicant
Immediate Action Required: Treat 3-Chloro-2,6-dinitro-indazole as a potential energetic material and potent skin sensitizer .[1][2] The presence of multiple nitro groups (
The Golden Rule: Never handle this compound on an open bench. All manipulations must occur within a certified chemical fume hood behind a blast shield.[1][2]
Part 2: Hazard Analysis & Risk Assessment
As researchers, we must look beyond the Safety Data Sheet (SDS) generic codes. The molecular architecture of 3-Chloro-2,6-dinitro-indazole dictates the safety protocol:
-
Explosive Potential (The Nitro-Indazole Factor): Indazoles are inherently energy-rich due to the N-N bond.[1][2] Adding two nitro groups destabilizes the ring electron density, significantly lowering the activation energy for decomposition.
-
Acute Toxicity & Sensitization: Chlorinated nitro-aromatics are classic haptens.[2] They react with skin proteins to induce severe allergic contact dermatitis (ACD).[2]
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system.[2] Relying on a single layer is insufficient for dinitro-indazoles.[1][2]
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil, High Dexterity)2.[2] Outer: Silver Shield® (Laminate) or Thick Nitrile (8 mil) | Permeation Kinetics: Nitro-aromatics can permeate standard latex/thin nitrile in <15 mins.[1][2] Laminate gloves provide >480 min breakthrough time against aromatic nitro compounds.[2] |
| Eye & Face | Chemical Goggles + Face Shield | Blast & Splash: Safety glasses are insufficient.[1][2][7] In the event of a thermal decomposition or violent reaction, a face shield protects the neck and jugular vein from shrapnel/glass. |
| Respiratory | Engineering Control Primary (Fume Hood).If outside hood:P100/OV Respirator | Dust Control: The solid powder is the highest risk state.[2] A P100 filter captures particulates; the Organic Vapor (OV) cartridge protects against sublimation vapors.[2] |
| Body | Tyvek® Lab Coat (Closed Front) + Anti-static Wrist Straps | Static Dissipation: Synthetic clothes generate static.[1][2] A spark can ignite nitro-dust clouds.[1][2] Tyvek prevents dust accumulation on personal clothing.[2] |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Engineering Controls
-
Static Grounding: Ensure the analytical balance is grounded.[2] Use an ionizing fan (static eliminator) inside the hood if humidity is <30%.[2]
-
Tool Selection: Use PTFE (Teflon) or wood spatulas only.[1][2] Never use metal spatulas, which can generate friction heat or sparks upon contact with the glass vial.[2]
Phase 2: The Weighing Workflow
-
Don PPE: Put on Tyvek coat, inner nitrile gloves, laminate outer gloves, goggles, and face shield.[2]
-
Vial Transfer: Move the source vial into the fume hood. Place it on a secondary containment tray (polypropylene).
-
Atmosphere Control: Gently purge the headspace of the source vial with Nitrogen or Argon before and after opening to prevent moisture uptake (hydrolysis can sensitize the compound).[2]
-
Transfer:
Phase 3: Decontamination & Doffing[2]
-
Wipe Down: Clean the balance and workspace with a 10% sodium thiosulfate solution (neutralizes many alkylating agents) followed by ethanol.[2]
-
Outer Glove Removal: Remove outer gloves inside the hood and place them in a dedicated solid waste bag.
-
Wash: Wash hands (with inner gloves on) with soap and water, then remove inner gloves.[2]
Part 5: Emergency Response & Disposal
Spill Response (Dry Powder)
-
Protocol: Cover the spill with a wet pad (water/surfactant mix) to dampen the powder.[2] Scoop the wet slurry into a waste container using a plastic scoop.
Disposal Logistics
-
Segregation: Do not mix with strong oxidizers (peroxides) or strong bases (hydroxides), as this triggers rapid decomposition.[1][2]
-
Labeling: Tag waste clearly as "High Energy / Toxic Organic - 3-Chloro-2,6-dinitro-indazole" .[1][2]
Part 6: Visualizing the Safety Workflow
The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Decision logic for safe handling, prioritizing tool selection (non-sparking) and scale-dependent safety barriers.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 96652, 3-chloro-6-nitro-1H-indazole. Retrieved from [Link]
-
Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (7th Ed).[2] Elsevier.[2] (Standard reference for nitro-heterocycle instability).
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Dinitrobenzene derivatives. Retrieved from [Link][1][2]
Sources
- 1. 1H-Indazole, 3-chloro-6-nitro- | C7H4ClN3O2 | CID 96652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-クロロインダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE [chemicalsafety.ilo.org]
- 7. etad.com [etad.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
